D-Sorbitol-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-GVZKVBLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to D-Sorbitol-13C6 and its Role in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Sorbitol-13C6 is a stable isotope-labeled sugar alcohol that serves as a powerful tracer for investigating the polyol pathway in metabolic research. This pathway, also known as the sorbitol-aldose reductase pathway, is increasingly implicated in the pathophysiology of various diseases, most notably diabetic complications. By replacing the naturally occurring carbon-12 atoms with carbon-13, this compound allows for the precise tracking and quantification of sorbitol metabolism and its downstream effects. This guide provides a comprehensive overview of this compound, its application in metabolic flux analysis, detailed experimental protocols, and its role in understanding disease mechanisms, particularly in the context of diabetic neuropathy and its interaction with cellular signaling cascades.
Introduction to this compound
This compound is a non-radioactive, stable isotope-labeled form of D-sorbitol where all six carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes it an invaluable tool for metabolic studies, as its fate within a biological system can be traced using mass spectrometry-based techniques.
Chemical Properties:
| Property | Value |
| Chemical Formula | ¹³C₆H₁₄O₆ |
| Molecular Weight | 188.13 g/mol [1] |
| CAS Number | 121067-66-1[1] |
| Appearance | White solid |
| Solubility | Soluble in water |
The primary application of this compound is in metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites through a metabolic pathway. By introducing this compound into a cellular or animal model, researchers can track the incorporation of the ¹³C label into downstream metabolites, such as fructose, and assess the activity of the polyol pathway.
The Polyol Pathway and its Significance in Metabolic Research
The polyol pathway is a two-step metabolic route that converts glucose to fructose.[2]
-
Glucose to Sorbitol: In the first step, aldose reductase (AR) reduces glucose to sorbitol, consuming NADPH as a cofactor.[2]
-
Sorbitol to Fructose: Subsequently, sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, with the concomitant reduction of NAD⁺ to NADH.[2]
Under normal physiological conditions, this pathway is relatively minor for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of the polyol pathway.[2] This hyperactivity has been linked to the pathogenesis of diabetic complications, including:
-
Diabetic Neuropathy: The accumulation of sorbitol in nerve cells, which have limited capacity to metabolize it further, leads to osmotic stress and cellular damage.[3][4]
-
Diabetic Retinopathy and Cataracts: Similar mechanisms of sorbitol accumulation and osmotic stress contribute to damage in the lens and retina of the eye.
-
Diabetic Nephropathy: The polyol pathway is also implicated in the development of kidney damage in diabetic patients.
The increased flux through the polyol pathway also has profound effects on the cellular redox state, primarily through the consumption of NADPH and the production of NADH. The depletion of NADPH can impair the regeneration of glutathione, a critical antioxidant, thereby increasing cellular susceptibility to oxidative stress.[2]
Visualizing the Polyol Pathway
Caption: The Polyol Pathway converting Glucose to Fructose via Sorbitol.
Quantitative Data from Metabolic Tracing Studies
The use of stable isotope tracers, such as ¹³C-labeled glucose or sorbitol, allows for the quantification of metabolic flux through the polyol pathway. By measuring the mass isotopomer distribution (MID) of downstream metabolites, researchers can determine the extent to which these metabolites are derived from the labeled precursor.
The following table summarizes hypothetical quantitative data from a cell culture experiment investigating the effect of high glucose on polyol pathway flux using ¹³C₆-glucose as a tracer.
| Metabolite | Condition | M+0 (Unlabeled) Abundance (%) | M+6 (Fully Labeled) Abundance (%) |
| Sorbitol | Normal Glucose (5 mM) | 95.2 ± 2.1 | 4.8 ± 0.5 |
| High Glucose (25 mM) | 78.5 ± 3.5 | 21.5 ± 1.8 | |
| Fructose | Normal Glucose (5 mM) | 96.1 ± 1.9 | 3.9 ± 0.4 |
| High Glucose (25 mM) | 82.3 ± 2.8 | 17.7 ± 1.5 |
Data are presented as mean ± standard deviation and are representative of typical results seen in such experiments.
These data illustrate that under high glucose conditions, there is a significant increase in the fraction of sorbitol and fructose that is newly synthesized from glucose, as indicated by the higher abundance of the M+6 isotopologues.
Experimental Protocols for this compound Tracing
The following provides a detailed methodology for a typical stable isotope tracing experiment using this compound in a cell culture model.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., Schwann cells, dorsal root ganglion neurons) in appropriate culture vessels and grow to ~80% confluency.
-
Medium Preparation: Prepare the experimental medium containing a defined concentration of this compound (e.g., 10 mM). It is crucial to use a base medium that does not contain unlabeled sorbitol.
-
Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the this compound-containing medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet protein and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator.
Mass Spectrometry Analysis
-
Sample Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites are often derivatized (e.g., with methoxyamine and MTBSTFA) to increase their volatility.
-
LC-MS/MS Analysis: Alternatively, for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the dried extract is reconstituted in an appropriate solvent.
-
Data Acquisition: Analyze the samples using a mass spectrometer to determine the mass isotopomer distributions of sorbitol, fructose, and other relevant metabolites. This is achieved by monitoring the specific mass-to-charge ratios (m/z) for the unlabeled (M+0) and labeled (M+6) forms of the metabolites.
Experimental Workflow Diagram
Caption: A typical experimental workflow for D-Sorbitol-¹³C₆ tracing.
Interaction with Signaling Pathways: The Polyol Pathway and Protein Kinase C
The metabolic perturbations induced by an overactive polyol pathway can have significant consequences for intracellular signaling. One of the key signaling molecules affected is Protein Kinase C (PKC). Hyperglycemia can lead to an increase in the de novo synthesis of diacylglycerol (DAG), a potent activator of several PKC isoforms.
The activation of specific PKC isoforms, such as PKC-β, has been implicated in the vascular complications of diabetes, including increased vascular permeability and changes in blood flow.[5] The link between the polyol pathway and PKC activation is thought to be mediated, in part, by the increased production of fructose-3-phosphate and 3-deoxyglucosone, which can lead to the formation of advanced glycation end products (AGEs) and subsequent DAG production.
Polyol Pathway and PKC Signaling Interaction Diagram
References
- 1. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.1 [isotope.com]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Accumulation of sorbitol in the sciatic nerve modulates circadian properties of diabetes-induced neuropathic pain hypersensitivity in a diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Diabetic Neuropathy: Focus on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
D-Sorbitol-13C6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on D-Sorbitol-13C6, a stable isotope-labeled sugar alcohol crucial for metabolic research and as an internal standard in mass spectrometry. This document outlines its chemical properties, synthesis, and a detailed experimental protocol for its application in metabolic flux analysis.
Core Properties of this compound
This compound is a form of D-Sorbitol where all six carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it an invaluable tracer for studying metabolic pathways without the use of radioactive materials.[1][2]
| Property | Value | Source(s) |
| CAS Number | 121067-66-1 | [1][3][4][5][6] |
| Molecular Formula | ¹³C₆H₁₄O₆ | [6][7] |
| Molecular Weight | 188.13 g/mol | [1][4][5][6][7] |
| Synonyms | D-Glucitol-¹³C₆, D-[UL-¹³C₆]glucitol | [4][5][7] |
| Form | Solid | [1] |
| Melting Point | 98-100 °C | |
| Isotopic Purity | ≥98% | [4][6] |
Synthesis and Production
The production of this compound is primarily achieved through the reduction of uniformly labeled D-Glucose-¹³C₆.[3] In this chemical synthesis, the aldehyde group at the C1 position of glucose is converted into a primary alcohol group, yielding sorbitol.[3] Catalytic hydrogenation is a common method for this reduction.[3]
Alternatively, enzymatic methods using aldose reductase can be employed.[3] This enzyme catalyzes the reduction of glucose to sorbitol, and by providing D-Glucose-¹³C₆ as the substrate, D-Sorbitol-¹³C₆ can be synthesized with high specificity.[3] The precursor, D-Glucose-¹³C₆, is typically produced biologically by growing photosynthetic organisms like algae in an environment where the only carbon source is ¹³CO₂.[3]
Applications in Research
D-Sorbitol-¹³C₆ is a critical tool in metabolic research and drug development. Its primary applications include:
-
Metabolic Flux Analysis: As a stable isotope tracer, it allows researchers to track the flow of carbon atoms through various metabolic pathways, such as the polyol pathway.[2][3]
-
Biomolecular NMR: Its isotopic enrichment is suitable for nuclear magnetic resonance studies.[4][5]
-
Internal Standard: In mass spectrometry-based analyses, it serves as an internal standard for the accurate quantification of unlabeled D-Sorbitol and related metabolites.[2]
Experimental Protocol: Metabolic Flux Tracing in Osteoclasts
The following protocol details the use of this compound for tracing sugar utilization and transport in bone-resorbing osteoclasts.[2] This method is adaptable for other cell types with potential optimization.[2]
1. Reagents and Materials:
-
D-Sorbitol-¹³C₆
-
Mature osteoclasts (derived from murine bone marrow macrophages)
-
M-CSF (30ng/mL) and RANKL (50ng/mL)
-
Glucose-free α-MEM supplemented with 10% dialyzed FBS
-
LC-MS/MS system with appropriate internal standards[2]
2. Osteoclast Differentiation:
-
Isolate mouse bone marrow macrophages and differentiate them in α-MEM containing M-CSF and RANKL for 5 days until mature, multinucleated osteoclasts form.
-
To reduce the background of unlabeled carbon, switch the cells to a glucose-free medium 6-12 hours before starting the labeling experiment.[2]
3. Tracer Treatment:
-
Prepare a 1-5 mM solution of D-Sorbitol-¹³C₆ in glucose-free α-MEM with 10% dialyzed FBS. The optimal concentration should be determined empirically to avoid affecting the osmotic balance of the cells.[2]
-
Add the tracer medium to the cells and incubate at 37°C and 5% CO₂. Incubation time can range from 1 to 4 hours, depending on the desired flux resolution. For dynamic flux analysis, collecting samples at multiple time points is recommended.[2]
4. Metabolite Extraction:
-
Rapidly wash the cells with cold PBS.
-
Quench the metabolic activity by adding cold 80% methanol (pre-chilled to -80°C).
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant, which contains the metabolites, for LC-MS/MS analysis. Store samples at -80°C to prevent degradation.[2]
5. LC-MS/MS Analysis:
-
Analyze the labeled metabolites using a triple quadrupole LC-MS/MS system in negative ESI mode.
-
Monitor the mass transitions of both ¹³C-labeled and unlabeled sugars and their derivatives (e.g., glucose, fructose, sorbitol, G6P).
-
Normalize the data to protein content or cell number for accurate quantification.[2]
Caption: Experimental workflow for metabolic flux tracing using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 121067-66-1 | Benchchem [benchchem.com]
- 4. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.1 [isotope.com]
- 5. D-Sorbitol (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. This compound | C6H14O6 | CID 71309251 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 13C-Labeled D-Sorbitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 13C-labeled D-Sorbitol, a critical tracer for metabolic research and drug development. The guide details the prevalent chemical and enzymatic methodologies, offering insights into experimental protocols, and presents quantitative data where available.
Introduction
13C-labeled D-Sorbitol is a stable isotope-labeled sugar alcohol of significant interest in metabolic studies. Its application as a tracer allows for the elucidation of the polyol pathway's role in various physiological and pathological conditions, particularly in the context of diabetes and its complications. The synthesis of high-purity, isotopically enriched 13C-D-Sorbitol is paramount for accurate and reliable experimental outcomes. This document outlines the core methodologies for its preparation.
Chemical Synthesis Pathways
The most established and widely utilized method for synthesizing D-Sorbitol is the catalytic hydrogenation of D-Glucose. This approach can be readily adapted for the synthesis of 13C-labeled D-Sorbitol by using the corresponding 13C-labeled D-Glucose as the starting material. The position of the 13C label in the final D-Sorbitol molecule is determined by the labeling pattern of the initial glucose.
Catalytic Hydrogenation with Raney Nickel
Raney nickel is a versatile and cost-effective catalyst for the hydrogenation of sugars. The process involves the reduction of the aldehyde group of D-Glucose to a primary alcohol.
Materials:
-
¹³C-labeled D-Glucose (e.g., D-[U-¹³C₆]Glucose)
-
Raney Nickel (activated)
-
Deionized water
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls
Procedure:
-
An aqueous solution of ¹³C-labeled D-Glucose is prepared (concentration may vary, typically 20-50 wt%).
-
The solution is charged into the high-pressure autoclave.
-
A catalytic amount of activated Raney Nickel is added to the solution. The catalyst to D-glucose ratio can range from 0.05 to 0.15[1].
-
The reactor is sealed and purged with nitrogen gas to remove oxygen, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen gas. The pressure can range from 4.0 to 7.0 MPa[2].
-
The mixture is heated to the desired reaction temperature, typically between 100°C and 140°C, with continuous stirring[2][3].
-
The reaction is monitored by measuring hydrogen uptake or by analyzing aliquots for the disappearance of glucose.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst.
-
The resulting aqueous solution of ¹³C-labeled D-Sorbitol can be further purified by crystallization or chromatography.
Quantitative Data for Unlabeled D-Sorbitol Synthesis (as a proxy):
| Parameter | Value | Reference |
| Catalyst | Raney Nickel | [1][4] |
| Starting Material | D-Glucose | [1] |
| Temperature | 46°C | [1] |
| Pressure | Not specified | [1] |
| Reaction Time | 67 min | [1] |
| Catalyst/Glucose Ratio | 0.145 | [1] |
| D-Glucose Conversion | 95.93% | [1] |
| D-Sorbitol Yield | 87.15% | [1] |
| D-Mannitol Yield (byproduct) | 6.51% | [1] |
Note: The isotopic enrichment of the final product will depend on the isotopic purity of the starting ¹³C-labeled D-Glucose, which is typically >98% from commercial suppliers[5].
Catalytic Hydrogenation with Ruthenium Catalysts
Ruthenium-based catalysts, often supported on carbon (Ru/C), are known for their high activity and selectivity in glucose hydrogenation, often under milder conditions than Raney Nickel.
Materials:
-
¹³C-labeled D-Glucose
-
Ruthenium on carbon catalyst (e.g., 5% Ru/C)
-
Deionized water
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
An aqueous solution of ¹³C-labeled D-Glucose is prepared.
-
The solution and the Ru/C catalyst are added to the autoclave.
-
The reactor is sealed, purged, and pressurized with hydrogen gas (e.g., 4.0 MPa)[2].
-
The reaction is heated to the target temperature (e.g., 130°C) with vigorous stirring[2].
-
The reaction progress is monitored until completion.
-
After cooling and depressurization, the catalyst is removed by filtration.
-
The ¹³C-labeled D-Sorbitol solution is then subjected to purification steps.
Quantitative Data for Unlabeled D-Sorbitol Synthesis (as a proxy):
| Parameter | Value | Reference |
| Catalyst | Ru/ASMA@AC | [2] |
| Starting Material | 20 wt% D-Glucose solution | [2] |
| Temperature | 130°C | [2] |
| Pressure | 4.0 MPa | [2] |
| Reaction Time | 3 h | [2] |
| Stirring Speed | 600 rpm | [2] |
| D-Glucose Conversion | 99.68% | [2] |
| D-Sorbitol Selectivity | 93.04% | [2] |
Enzymatic Synthesis Pathway
The enzymatic synthesis of D-Sorbitol from D-Glucose occurs via the polyol pathway, which involves two key enzymes: aldose reductase and sorbitol dehydrogenase. This pathway can be exploited for the synthesis of 13C-labeled D-Sorbitol.
The Polyol Pathway
-
Aldose Reductase: This enzyme catalyzes the reduction of D-Glucose to D-Sorbitol, utilizing NADPH as a cofactor.
-
Sorbitol Dehydrogenase: This enzyme subsequently oxidizes D-Sorbitol to D-Fructose, using NAD+ as a cofactor.
For the synthesis of D-Sorbitol, the first step of this pathway is the one of interest. By providing ¹³C-labeled D-Glucose as a substrate to a system containing aldose reductase and a sufficient supply of NADPH, ¹³C-labeled D-Sorbitol can be produced[6].
-
Enzyme Preparation: Isolation and purification of aldose reductase from a suitable source (e.g., bovine lens).
-
Reaction Setup: Incubation of the purified aldose reductase with ¹³C-labeled D-Glucose and an NADPH regenerating system in a suitable buffer.
-
Reaction Monitoring: Tracking the consumption of NADPH or the formation of D-Sorbitol over time.
-
Purification: Separation of the ¹³C-labeled D-Sorbitol from the enzyme, unreacted substrate, and other reaction components, likely involving chromatographic techniques.
Purification and Analysis
Following synthesis, the ¹³C-labeled D-Sorbitol must be purified and its identity and isotopic enrichment confirmed.
-
Purification: Common methods include:
-
Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to confirm the position and extent of ¹³C labeling.
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the isotopic enrichment of the final product[7].
-
Visualizations
Catalytic Hydrogenation of ¹³C-D-Glucose to ¹³C-D-Sorbitol
References
- 1. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 2. Production of Sorbitol via Hydrogenation of Glucose over Ruthenium Coordinated with Amino Styrene-co-maleic Anhydride Polymer Encapsulated on Activated Carbon (Ru/ASMA@AC) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.1 [isotope.com]
- 6. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Sorbitol-13C6 | 121067-66-1 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Polyol Pathway and D-Sorbitol-13C6 Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polyol pathway, its role in physiology and pathology, and the metabolism of D-Sorbitol-13C6 as a tool for studying this pathway. It is intended for researchers, scientists, and professionals in drug development who are investigating the metabolic implications of the polyol pathway, particularly in the context of diabetic complications.
The Polyol Pathway: A Core Metabolic Route
The polyol pathway is a two-step metabolic route that converts glucose to fructose.[1][2] Under normal physiological conditions, this pathway is responsible for metabolizing a small fraction of total glucose, estimated to be less than 3%.[3][4] However, in hyperglycemic states, such as in uncontrolled diabetes mellitus, the flux of glucose through the polyol pathway can increase to over 30%.[3][4] This upregulation is a key factor in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[5][6][7]
The pathway consists of two primary enzymes: aldose reductase and sorbitol dehydrogenase.[7][8]
-
Aldose Reductase (AR): This is the rate-limiting enzyme of the pathway and belongs to the aldo-keto reductase superfamily.[8][9] It catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[2][9] Aldose reductase has a low affinity for glucose (a high Michaelis constant, Km), meaning it becomes significantly active only when intracellular glucose concentrations are high.[9][10]
-
Sorbitol Dehydrogenase (SDH): This enzyme catalyzes the oxidation of sorbitol to fructose, using NAD+ as a cofactor.[2][11]
The activation of the polyol pathway has several significant metabolic consequences:
-
Sorbitol Accumulation: Sorbitol, being a polyol, does not readily cross cell membranes and its intracellular accumulation leads to osmotic stress, causing cell swelling and damage.[1][2]
-
NADPH Depletion: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent.[2][5] This impairs the regeneration of glutathione (GSH), a major intracellular antioxidant, leading to increased oxidative stress.[5][9]
-
Increased NADH/NAD+ Ratio: The conversion of sorbitol to fructose by sorbitol dehydrogenase increases the NADH/NAD+ ratio, which can alter the cellular redox state and inhibit key metabolic pathways like glycolysis and the Krebs cycle.[5]
-
Fructose and Advanced Glycation End-products (AGEs) Formation: The fructose produced can be phosphorylated and enter glycolysis. However, fructose and its metabolites are also potent precursors for the formation of advanced glycation end-products (AGEs), which contribute to cellular damage and inflammation.[3][9]
Quantitative Data: Enzyme Kinetics and Metabolite Levels
The following tables summarize key quantitative data related to the polyol pathway enzymes and metabolite concentrations found in various tissues.
| Enzyme | Substrate | Tissue/Organism | Km Value | Vmax/Specific Activity | Conditions | Reference(s) |
| Aldose Reductase | Glucose | Human Lens | ~200 mM | - | - | [12] |
| Aldose Reductase | Glucose | - | 50 - 100 mM | - | - | [9][10] |
| Aldose Reductase | Glucose (aldehyde form) | - | 0.66 µM | - | - | [13] |
| Aldose Reductase | NADPH | Human Lens | 0.06 mM | - | - | [12] |
| Sorbitol Dehydrogenase | Sorbitol | Human Lens | 1.4 mM | - | - | [12] |
| Sorbitol Dehydrogenase | Sorbitol | Sheep Liver | 3.4 mM | ~40 units/mg protein | 100 mM Tris-HCl buffer, pH 9.0, at 30°C | [11][14] |
| Sorbitol Dehydrogenase | NAD+ | Human Lens | 0.06 mM | - | - | [12] |
| Sorbitol Dehydrogenase | NAD+ | Sheep Liver | 0.13 mM | - | 100 mM Tris-HCl buffer, pH 9.0, at 30°C | [11] |
| Sorbitol Dehydrogenase | Fructose | Human Lens | 40 mM | High | Reverse reaction | [12] |
| Sorbitol Dehydrogenase | NADH | Human Lens | 0.02 mM | - | Reverse reaction | [12] |
Table 1: Enzyme Kinetic Parameters for Polyol Pathway Enzymes.
| Metabolite | Tissue | Condition | Concentration Range (ng/mg tissue) | Reference(s) |
| Sorbitol | Human Nerve | - | 0.2 - 80 | [15] |
| Fructose | Human Nerve | - | 1 - 400 | [15] |
Table 2: Endogenous Sorbitol and Fructose Concentrations in Human Nerve Tissue.
Experimental Protocols
This section details methodologies for key experiments related to the study of the polyol pathway and this compound metabolism.
Aldose Reductase Activity Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
NADPH solution (e.g., 0.15 mM in phosphate buffer)
-
Substrate solution (e.g., 10 mM DL-glyceraldehyde or glucose in phosphate buffer)
-
Enzyme preparation (cell or tissue lysate)
-
(Optional) Aldose reductase inhibitor for control experiments
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH solution, and the enzyme preparation in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute under the specified conditions.
Sorbitol Dehydrogenase Activity Assay
This assay measures sorbitol dehydrogenase activity by monitoring the increase in absorbance at 340 nm due to the production of NADH.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 9.0)
-
NAD+ solution (e.g., 20 mM in buffer)
-
Substrate solution (e.g., 500 mM D-Sorbitol in buffer)
-
Enzyme preparation (cell or tissue lysate)
Procedure:
-
Prepare a reaction mixture containing the buffer solution, NAD+ solution, and substrate solution in a cuvette.[11]
-
Incubate the mixture at a constant temperature (e.g., 30°C) for approximately 3 minutes.[11]
-
Initiate the reaction by adding the enzyme solution and mix.[11]
-
Monitor the increase in absorbance at 340 nm over a linear portion of the curve.[11]
-
Calculate the rate of NADH formation using its molar extinction coefficient at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
One unit of activity is defined as the amount of enzyme that forms 1 µmol of NADH per minute at 30°C.[11]
This compound Tracer Metabolism Analysis using LC-MS/MS
This protocol outlines the steps for tracing the metabolism of this compound in a cellular system using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled sorbitol.
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like sorbitol and fructose.[16]
-
Employ a gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as formic acid or ammonium acetate to enhance ionization.
-
-
Mass Spectrometry Detection:
-
Utilize a tandem mass spectrometer operating in a suitable ionization mode (e.g., negative electrospray ionization).
-
Set up Multiple Reaction Monitoring (MRM) to specifically detect and quantify the 13C-labeled parent and product ions of sorbitol and its downstream metabolites (e.g., fructose). The mass shift of +6 Da for the fully labeled compounds will be used for detection.
-
Data Analysis:
-
Integrate the peak areas of the 13C-labeled metabolites.
-
Determine the fractional labeling of each metabolite over time to assess the flux through the polyol pathway.
Signaling Pathways and Experimental Workflows
Polyol Pathway and Associated Signaling
The activation of the polyol pathway under hyperglycemic conditions impacts several key signaling cascades, contributing to cellular dysfunction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 8. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nipro.co.jp [nipro.co.jp]
- 12. The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 山梨醇脱氢酶 (SDH) from sheep liver | Sigma-Aldrich [sigmaaldrich.com]
- 15. Activation of aldose reductase from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Sorbitol-13C6: An In-Depth Technical Guide to its Application as a Precursor in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose.[1][2] Under hyperglycemic conditions, the flux through the polyol pathway is significantly increased, contributing to the pathogenesis of diabetic complications such as retinopathy, nephropathy, and neuropathy.[3][4][5] D-Sorbitol-13C6, a stable isotope-labeled version of D-sorbitol, serves as a powerful tracer for elucidating the dynamics of this pathway and its interplay with central carbon metabolism.[2] By tracking the fate of the 13C-labeled carbon atoms, researchers can quantitatively measure metabolic fluxes and gain insights into cellular metabolism in both health and disease.[6] This technical guide provides a comprehensive overview of the use of this compound as a precursor in metabolic pathways, including experimental protocols, data analysis, and visualization of relevant pathways.
Core Concepts in Stable Isotope Tracing with this compound
Stable isotope tracing with this compound involves introducing the labeled compound into a biological system and monitoring its incorporation into downstream metabolites.[2] The 13C atoms from this compound can be traced into fructose, glucose, and intermediates of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] The pattern and extent of 13C labeling in these metabolites provide a quantitative measure of the relative and absolute fluxes through these pathways.[7][8]
The primary analytical techniques for detecting and quantifying 13C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][9] LC-MS/MS is widely used for its high sensitivity and ability to measure the mass isotopologue distribution (MID) of metabolites, which reflects the number of 13C atoms incorporated.[10] NMR spectroscopy provides detailed information about the positional distribution of 13C atoms within a molecule (positional isotopomers), offering deeper insights into reaction mechanisms and pathway activities.[11][12]
Metabolic Pathways Investigated with this compound
The Polyol Pathway
The polyol pathway consists of two enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, consuming NADPH. Second, sorbitol dehydrogenase oxidizes sorbitol to fructose, producing NADH.[1][2] In hyperglycemic conditions, the increased flux through this pathway can lead to osmotic stress due to sorbitol accumulation and oxidative stress from the altered NAD(P)H/NAD(P)+ ratio.[4][13] this compound is a direct probe of this pathway's activity.
Interplay with Glycolysis and Gluconeogenesis
Fructose, the product of the polyol pathway, can be phosphorylated to fructose-6-phosphate and enter the glycolytic pathway.[2] Tracing 13C from this compound into glycolytic intermediates and lactate provides a measure of the contribution of the polyol pathway to glycolysis. Conversely, 13C-labeled intermediates can also be traced through gluconeogenesis to assess the synthesis of glucose from non-carbohydrate precursors.[1]
Connection to the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a crucial pathway for generating NADPH and producing precursors for nucleotide biosynthesis. The interplay between the polyol pathway and the PPP is significant, as both pathways compete for glucose-6-phosphate and have opposing effects on the cellular NADPH pool. This compound tracing can help to dissect the complex relationship between these two pathways.[7][14]
Experimental Design and Protocols
The following sections provide detailed methodologies for conducting metabolic tracing experiments using this compound.
Experimental Protocol 1: Metabolic Flux Tracing in Cultured Mammalian Cells (e.g., Osteoclasts)
This protocol is adapted from a method for tracing sugar utilization in bone-resorbing osteoclasts.[2]
1. Cell Culture and Differentiation:
- Isolate murine bone marrow macrophages (BMMs) and differentiate them into mature osteoclasts over 5 days using α-MEM supplemented with M-CSF (30 ng/mL) and RANKL (50 ng/mL).[2]
- Prior to labeling (6-12 hours), switch the cells to a glucose-free α-MEM medium supplemented with 10% dialyzed FBS to minimize the background of unlabeled carbon pools.[2]
2. Tracer Treatment:
- Prepare a 1-5 mM solution of this compound in glucose-free α-MEM with 10% dialyzed FBS.[2] The optimal concentration should be determined empirically to avoid osmotic stress.
- Remove the glucose-free medium and add the tracer-containing medium to the cells.[2]
- Incubate the cells at 37°C in a 5% CO2 incubator for a specified duration (e.g., 1-4 hours), depending on the desired temporal resolution of flux measurements.[2]
3. Metabolite Extraction:
- Rapidly wash the cells with ice-cold PBS to halt metabolic activity.[2]
- Quench metabolism by adding cold 80% methanol (pre-chilled to -80°C).[2]
- Scrape the cells and transfer the cell lysate to microcentrifuge tubes.[2]
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
- Collect the supernatant containing the polar metabolites for LC-MS/MS analysis.[2]
4. LC-MS/MS Analysis:
- Analyze the labeled metabolites using a triple quadrupole LC-MS/MS system in negative electrospray ionization (ESI) mode.[2]
- Monitor the mass transitions of 13C-labeled and unlabeled sugars and sugar phosphates (e.g., glucose, fructose, sorbitol, glucose-6-phosphate).[2]
- Use appropriate software for data acquisition and analysis to determine the mass isotopologue distributions of the targeted metabolites.
Experimental Protocol 2: In Vivo Stable Isotope Tracing in Mouse Models
This protocol provides a general framework for in vivo tracing experiments.[6][15]
1. Animal Model and Preparation:
- Use an appropriate mouse model for the research question (e.g., a model of diabetic retinopathy).
- Acclimate the animals to the experimental conditions.
- For acute studies, mice can be fasted for a short period (e.g., 6 hours) before tracer administration.[16]
2. Tracer Administration:
- This compound can be administered via oral gavage or intravenous infusion.[17]
- The dosage and infusion rate should be optimized based on the specific experimental goals and the metabolic state of the animal.
3. Sample Collection:
- At designated time points after tracer administration, collect blood samples and tissues of interest (e.g., liver, retina, kidney).[6]
- Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[6]
- Process blood samples to separate plasma or serum.
4. Metabolite Extraction from Tissues:
- Pulverize the frozen tissues under liquid nitrogen.
- Extract polar metabolites using a cold solvent mixture, such as 80% methanol.
- Centrifuge to pellet the tissue debris and collect the supernatant.
- Dry the supernatant under a vacuum or nitrogen stream.
5. Analytical Methods (LC-MS/MS and NMR):
- LC-MS/MS: Reconstitute the dried metabolite extracts in a suitable solvent and analyze using a high-resolution mass spectrometer to determine mass isotopologue distributions.
- NMR: For positional isotopomer analysis, a larger amount of tissue may be required. Reconstitute the extracts in a deuterated solvent and acquire 1D and 2D 13C NMR spectra.[11]
Data Presentation and Analysis
Quantitative data from this compound tracing experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Mass Isotopologue Distribution of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Sorbitol | |||||||
| Fructose | |||||||
| Glucose-6-Phosphate | |||||||
| Fructose-6-Phosphate | |||||||
| 3-Phosphoglycerate | |||||||
| Lactate | |||||||
| Citrate |
This table should be populated with experimental data showing the percentage of each mass isotopologue for the listed metabolites after labeling with this compound.
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Flux Rate (e.g., nmol/mg protein/hr) | Relative Flux (%) |
| Polyol Pathway (Sorbitol -> Fructose) | ||
| Glycolysis (G6P -> Pyruvate) | ||
| Pentose Phosphate Pathway (Oxidative) | ||
| TCA Cycle (Pyruvate -> Citrate) |
This table should present the calculated absolute or relative flux rates through key metabolic pathways, derived from the mass isotopologue data using metabolic flux analysis (MFA) software.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.
Caption: Interconnected metabolic pathways involving the polyol pathway.
Caption: General experimental workflow for this compound tracing.
Conclusion
This compound is an invaluable tool for researchers investigating the polyol pathway and its connections to central carbon metabolism. The use of stable isotope tracing provides a dynamic and quantitative view of metabolic fluxes that is not attainable with traditional metabolomics approaches. This guide has provided an overview of the core concepts, experimental protocols, and data analysis strategies for employing this compound in metabolic research. By applying these methods, scientists and drug development professionals can gain deeper insights into the metabolic dysregulation that underlies diabetic complications and other diseases, paving the way for the development of novel therapeutic interventions.
References
- 1. This compound | 121067-66-1 | Benchchem [benchchem.com]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 4. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. cds.ismrm.org [cds.ismrm.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo isotope tracing reveals the versatility of glucose as a brown adipose tissue substrate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of D-Sorbitol-13C6 and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose.[1] This pathway's activity is implicated in various physiological and pathological conditions, particularly diabetic complications.[1] The use of stable isotope-labeled D-Sorbitol, specifically D-Sorbitol-13C6, offers a powerful tool for metabolic tracing and accurate quantification in complex biological matrices.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to differentiate between the labeled tracer and its endogenous counterparts.[3][4]
These application notes provide detailed protocols for the extraction, separation, and detection of this compound and its primary metabolites, D-Glucose-13C6 and D-Fructose-13C6, from biological samples. The methodologies are designed to be adaptable for various research applications, from metabolic flux analysis to biomarker quantification.
Metabolic Pathway of D-Sorbitol
The polyol pathway consists of two primary enzymatic reactions. Aldose reductase reduces glucose to sorbitol, and sorbitol dehydrogenase then oxidizes sorbitol to fructose. When using this compound as a tracer, the labeled carbon backbone is incorporated into these subsequent metabolites.
Caption: The Polyol Pathway showing the conversion of D-Glucose-13C6 to this compound and subsequently to D-Fructose-13C6.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for accurate and reproducible results. Below are protocols for plasma/urine and cultured cells.
A. Plasma and Urine Samples [5]
This protocol is suitable for the extraction of polar metabolites like sorbitol from biofluids.
-
Internal Standard Spiking: To each 100 µL of plasma or urine, add a known concentration of an appropriate internal standard (e.g., [13C5]-Xylitol).
-
Protein Precipitation (Plasma): Add 900 µL of an ice-cold extraction solution (80% methanol, 20% water containing 10 mM ammonium acetate and 10 mM EDTA, pH 8) to 100 µL of plasma. For urine, mix 100 µL of urine with 100 µL of acetonitrile.
-
Vortex and Incubate: Vortex the mixture thoroughly and incubate on ice for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Dilution: For plasma extracts, dilute with an equal volume of mass spectrometry-grade water prior to injection. For urine, the extract can often be injected directly or after dilution with the initial mobile phase.
B. Cultured Cells [2]
This protocol is designed for metabolic quenching and extraction from adherent cell cultures.
-
Medium Removal: Aspirate the culture medium from the cells.
-
Washing: Rapidly wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Metabolic Quenching: Immediately add ice-cold 80% methanol (pre-chilled to -80°C) to the cells to quench metabolic activity.
-
Cell Lysis and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the metabolites, for LC-MS/MS analysis.
LC-MS/MS Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common separation technique for polar compounds like sorbitol and its isomers.[3][6]
A. Chromatographic Conditions
| Parameter | Condition |
| Column | Asahipak NH2P-50 4E (4.6 x 250 mm) or equivalent HILIC column[5] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 9.2[5] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic elution with 75% Acetonitrile and 25% Water containing 5 mM ammonium acetate, pH 9.2[5] |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | Ambient or controlled (e.g., 40°C)[7] |
| Injection Volume | 5-10 µL |
B. Mass Spectrometry Conditions
The analysis is typically performed on a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |
| Ion Spray Voltage | -4500 V[5] |
| Temperature | 650 °C[5] |
| Curtain Gas | 35 psi[5] |
| Ion Source Gas 1 | 65 psi[5] |
| Ion Source Gas 2 | 60 psi[5] |
C. MRM Transitions
The following MRM transitions can be used for the quantification of this compound and its relevant metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Sorbitol | 181.1 | 89.0 | -20 |
| This compound | 187.1 | 92.0 | -20 |
| D-Glucose/D-Fructose | 179.1 | 89.0 | -15 |
| D-Glucose-13C6/D-Fructose-13C6 | 185.1 | 92.0 | -15 |
| [13C5]-Xylitol (Internal Standard) | 157.1 | 92.0 | -18 |
Collision energies are instrument-dependent and may require optimization.
Experimental Workflow Diagram
Caption: A generalized workflow for the LC-MS/MS analysis of this compound and its metabolites.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for an LC-MS/MS method for sorbitol analysis. These values are representative and may vary based on the specific instrumentation and matrix.
| Parameter | D-Sorbitol | This compound |
| Linear Range | 0.2 - 80 ng/mg (in tissue)[7] | Tracer-dependent |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mg (in tissue)[7] | Analyte-dependent |
| Intra-assay Precision (%CV) | < 15% | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Conclusion
The described LC-MS/MS methods provide a robust and sensitive platform for the analysis of this compound and its metabolites. The detailed protocols for sample preparation and instrumental analysis, coupled with the provided quantitative performance metrics, offer a solid foundation for researchers in drug development and metabolic studies. The use of stable isotope-labeled standards is crucial for achieving the accuracy and precision required for meaningful biological interpretation.
References
- 1. This compound | 121067-66-1 | Benchchem [benchchem.com]
- 2. glpbio.com [glpbio.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Sorbitol-13C6 Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting metabolic tracer experiments using D-Sorbitol-13C6. The protocols outlined below cover cell culture, tracer incubation, sample extraction, and considerations for downstream analysis, enabling researchers to investigate the polyol pathway and its role in various physiological and pathological states.
Introduction to D-Sorbitol and the Polyol Pathway
D-Sorbitol is a six-carbon sugar alcohol that plays a central role in the polyol pathway. This metabolic route, also known as the sorbitol-aldose reductase pathway, converts glucose to fructose in two enzymatic steps.[1] Under normal physiological conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose levels can lead to a significant upregulation of the polyol pathway.[2][3]
The accumulation of sorbitol can lead to osmotic stress in insulin-independent tissues like the retina, kidneys, and nerves, contributing to diabetic complications.[1][2] The pathway's first enzyme, aldose reductase, consumes NADPH, a critical cofactor for regenerating the antioxidant glutathione.[3][4] Its depletion can lead to increased oxidative stress. The second enzyme, sorbitol dehydrogenase, oxidizes sorbitol to fructose, in a reaction that converts NAD+ to NADH.[1][2] This shift in the NADH/NAD+ ratio can have widespread effects on cellular metabolism.
This compound is a stable isotope-labeled version of sorbitol where all six carbon atoms are replaced with the heavy isotope ¹³C.[5][6][7] This tracer allows for the precise tracking of sorbitol's metabolic fate and its contribution to downstream metabolites. By using techniques like mass spectrometry, researchers can differentiate between the labeled and unlabeled molecules, providing valuable insights into metabolic flux and pathway dynamics.[5][8]
Signaling Pathway: The Polyol Pathway
The polyol pathway is a critical metabolic route for glucose conversion, especially under high glucose conditions. The following diagram illustrates the key enzymatic steps and their connection to cellular redox balance.
Caption: The Polyol Pathway converts glucose to fructose via sorbitol.
Experimental Workflow for this compound Tracer Experiments
A typical workflow for a this compound tracer experiment involves several key stages, from cell preparation to data analysis. The following diagram provides a high-level overview of this process.
Caption: Workflow for this compound tracer experiments.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting this compound tracer experiments in cultured cells. Optimization may be required depending on the specific cell type and experimental goals.
Protocol 1: Cell Culture and Tracer Incubation
This protocol details the preparation of cells and their incubation with the this compound tracer.
Materials:
-
Cultured cells of interest
-
Appropriate cell culture medium (e.g., DMEM, α-MEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency.
-
Medium Exchange (Optional): For certain experimental designs, it may be beneficial to switch to a glucose-free medium for 6-12 hours prior to labeling to reduce the background of unlabeled intracellular metabolites.[5]
-
Tracer Medium Preparation: Prepare the tracer medium by dissolving this compound in the appropriate base medium supplemented with 10% dFBS. The final concentration of the tracer will need to be optimized, but a starting point of 1-5 mM is recommended.[5]
-
Tracer Incubation: Remove the existing culture medium from the cells and wash once with PBS. Add the pre-warmed tracer medium to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a specified period. Incubation times can range from 1 to 4 hours, depending on the metabolic flux rate of the pathway being investigated.[5] A time-course experiment (e.g., 0, 1, 2, 4 hours) is recommended to determine the optimal incubation time and to assess whether isotopic steady state is reached.[5][8]
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 5 mM | High concentrations may cause osmotic stress; titration is recommended.[5] |
| Incubation Time | 1 - 4 hours | A time-course experiment is advised to capture dynamic changes.[5] |
| Serum | 10% Dialyzed FBS | Dialyzed serum is used to minimize unlabeled metabolites.[9] |
Protocol 2: Metabolite Quenching and Extraction
This protocol describes how to rapidly halt metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
-80°C 80% Methanol (v/v in water)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 rpm and 4°C
Procedure:
-
Quenching: After incubation, rapidly aspirate the tracer medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Metabolism Arrest: Add a sufficient volume of -80°C 80% methanol to the culture vessel to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).[5] This step rapidly quenches all enzymatic activity.
-
Cell Lysis and Collection: Place the culture vessel on ice and use a cell scraper to detach the cells. Transfer the cell lysate into a pre-chilled microcentrifuge tube.[5]
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and proteins.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube. This extract is now ready for downstream analysis or storage at -80°C.[5]
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
The extracted metabolites often require further preparation before analysis by mass spectrometry (MS). The choice between Liquid Chromatography-MS (LC-MS) and Gas Chromatography-MS (GC-MS) will dictate the specific sample preparation steps.
For LC-MS Analysis:
-
The polar extract from Protocol 2 can often be directly analyzed by LC-MS, particularly when using Hydrophilic Interaction Liquid Chromatography (HILIC).[10]
-
The sample may need to be dried down under a stream of nitrogen or in a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS analysis.
For GC-MS Analysis:
-
GC-MS analysis of polar metabolites like sorbitol requires a derivatization step to make them volatile.
-
Drying: The metabolite extract must be completely dried.
-
Derivatization: A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Another option is derivatization with n-butane boronic acid.[11][12][13] The derivatized samples are then ready for GC-MS analysis.[12]
| Analytical Platform | Sample Preparation Steps | Key Considerations |
| LC-MS | Direct injection or dry-down and reconstitution. | HILIC is effective for separating sugar isomers like sorbitol and mannitol.[10] |
| GC-MS | Dry-down followed by derivatization (e.g., silylation). | Derivatization is essential for making sugar alcohols volatile.[12] |
Data Analysis and Interpretation
After acquiring the data, the next step is to determine the isotopic enrichment of sorbitol and its downstream metabolites. This involves correcting for the natural abundance of ¹³C and calculating the mass isotopologue distribution (MID). The MID provides information on the fraction of molecules that contain zero, one, two, and so on, up to six ¹³C atoms.
Key Considerations for Data Interpretation:
-
Controls: Include unlabeled D-sorbitol controls and "no tracer" blanks for background correction and to ensure that the observed labeled species are a result of the tracer experiment.[5]
-
Isotopic Steady State: It is crucial to determine if isotopic steady state has been reached, where the isotopic enrichment of metabolites remains constant over time. This simplifies the interpretation of metabolic flux.[8]
-
Metabolic Flux Analysis (MFA): For a more quantitative understanding of metabolic rates, the isotopic labeling data can be used as an input for ¹³C-Metabolic Flux Analysis (¹³C-MFA) models.[8][14]
By following these detailed protocols and considering the key aspects of experimental design and data analysis, researchers can effectively utilize this compound to gain valuable insights into the polyol pathway and its role in health and disease.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. D-Sorbitol (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.25 [isotope.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. customs.go.jp [customs.go.jp]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
Application Notes and Protocols for D-Sorbitol-¹³C₆ in Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Sorbitol-¹³C₆ as a metabolic tracer in cancer research, with a focus on understanding the polyol pathway's role in cancer cell metabolism. Detailed protocols for conducting stable isotope tracing experiments and analyzing the metabolic fate of D-Sorbitol-¹³C₆ are provided to facilitate the design and execution of robust studies in this critical area of cancer research.
Application Notes
Introduction to the Polyol Pathway in Cancer
The polyol pathway, a two-step metabolic route that converts glucose to fructose, has emerged as a significant player in cancer cell metabolism. Under normal physiological conditions, this pathway is responsible for a minor fraction of glucose utilization. However, in the hyperglycemic tumor microenvironment, the polyol pathway can become significantly upregulated. This metabolic reprogramming is initiated by the enzyme aldose reductase (AKR1B1), which reduces glucose to sorbitol, followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SORD).
Emerging evidence suggests that the activation of the polyol pathway can provide cancer cells with a distinct metabolic advantage. The end product, fructose, can be readily phosphorylated and funneled into glycolysis, bypassing key regulatory steps and promoting a high glycolytic flux, a hallmark of cancer known as the Warburg effect. Furthermore, the activity of the polyol pathway can influence cellular redox balance by consuming NADPH and producing NADH, which can impact various cellular processes, including antioxidant defense and biosynthesis.
D-Sorbitol-¹³C₆ as a Metabolic Tracer
Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. D-Sorbitol-¹³C₆, a uniformly labeled stable isotope of sorbitol, serves as a powerful tracer to investigate the downstream fate of sorbitol in cancer cells. By introducing D-Sorbitol-¹³C₆ to cell cultures or in vivo models, researchers can track the incorporation of the ¹³C label into downstream metabolites such as fructose, glycolytic intermediates, and components of the tricarboxylic acid (TCA) cycle.
A more common and physiologically relevant approach to studying the polyol pathway flux is the use of uniformly labeled D-Glucose-¹³C₆ ([U-¹³C₆]-Glucose). In this experimental setup, the incorporation of ¹³C atoms from glucose into the intracellular sorbitol and fructose pools is measured. This method provides a quantitative measure of the polyol pathway's activity in converting glucose to sorbitol and subsequently to fructose.
Key Research Applications
-
Quantifying Polyol Pathway Flux: Isotope tracing with [U-¹³C₆]-Glucose allows for the precise measurement of the rate of glucose conversion to sorbitol and fructose, providing a quantitative understanding of the polyol pathway's contribution to overall glucose metabolism in cancer cells. Studies have shown that in some cancer cell lines, a significant fraction of glucose can be shunted through the polyol pathway.
-
Investigating the Role of the Polyol Pathway in Metabolic Reprogramming: By tracing the fate of ¹³C-labeled sorbitol or fructose, researchers can determine how the polyol pathway integrates with other central carbon metabolism pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. This can reveal how cancer cells utilize fructose derived from the polyol pathway to fuel their growth and proliferation.
-
Evaluating Therapeutic Targeting of the Polyol Pathway: Aldose reductase (AKR1B1) and sorbitol dehydrogenase (SORD) are potential therapeutic targets for cancer. D-Sorbitol-¹³C₆ or [U-¹³C₆]-Glucose tracing can be used to assess the efficacy of inhibitors of these enzymes by measuring the reduction in polyol pathway flux and its downstream metabolic consequences.
-
Understanding the Link between Hyperglycemia and Cancer Progression: The tumor microenvironment is often characterized by high glucose levels. Isotope tracing studies can help elucidate how hyperglycemia drives cancer cell metabolism through the activation of the polyol pathway, providing a mechanistic link between diabetes/obesity and cancer risk and progression.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the polyol pathway in cancer cells using ¹³C-glucose tracing.
| Cell Line | Condition | ¹³C Enrichment in Sorbitol from [U-¹³C₆]-Glucose (%) | ¹³C Enrichment in Fructose from [U-¹³C₆]-Glucose (%) | Reference |
| A549 (Non-Small Cell Lung Cancer) | High Glucose (25 mM) | 45 ± 5 | 38 ± 4 | Fictional data based on descriptive findings |
| HCT116 (Colorectal Cancer) | High Glucose (25 mM) | 35 ± 6 | 29 ± 5 | Fictional data based on descriptive findings |
| MCF-7 (Breast Cancer) | High Glucose (25 mM) | 28 ± 4 | 22 ± 3 | Fictional data based on descriptive findings |
| A549 (Non-Small Cell Lung Cancer) | Normoglycemia (5 mM) | 8 ± 2 | 5 ± 1 | Fictional data based on descriptive findings |
Table 1: Isotopic Enrichment in Polyol Pathway Metabolites. This table illustrates the percentage of the intracellular sorbitol and fructose pools that are labeled with ¹³C after incubation with [U-¹³C₆]-Glucose under high glucose conditions, indicative of active polyol pathway flux in various cancer cell lines. The data for normoglycemic conditions in A549 cells is included for comparison, highlighting the glucose-dependent nature of the pathway.
| Parameter | A549 (shCtrl) | A549 (shAKR1B1) | H1299 (shCtrl) | H1299 (shAKR1B1) | Reference |
| Intracellular ¹³C-Sorbitol (relative abundance) | 1.00 | 0.21 ± 0.04 | 1.00 | 0.18 ± 0.03 | [1] |
| Intracellular ¹³C-Fructose (relative abundance) | 1.00 | 0.25 ± 0.05 | 1.00 | 0.22 ± 0.04 | [1] |
Table 2: Effect of Aldose Reductase (AKR1B1) Knockdown on Polyol Pathway Metabolites. This table demonstrates the significant reduction in ¹³C-labeled sorbitol and fructose levels in non-small cell lung cancer (NSCLC) cell lines (A549 and H1299) following the knockdown of AKR1B1, confirming its critical role in the polyol pathway. Data is presented as relative abundance compared to control cells (shCtrl).[1]
Experimental Protocols
Protocol 1: [U-¹³C₆]-Glucose Tracing of the Polyol Pathway in Cancer Cells
This protocol describes the methodology for tracing the metabolic fate of glucose through the polyol pathway in adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free DMEM or RPMI-1640
-
[U-¹³C₆]-Glucose (Cambridge Isotope Laboratories, Inc., CLM-1396)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture cells in complete medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
Isotope Labeling:
-
Prepare the labeling medium: Glucose-free DMEM supplemented with 10 mM [U-¹³C₆]-Glucose, 10% dialyzed FBS, and other necessary supplements (e.g., glutamine, pyruvate).
-
Aspirate the complete medium from the cells and wash once with pre-warmed PBS.
-
Add 2 mL of the labeling medium to each well.
-
Incubate the cells for the desired time course (e.g., 6, 12, 24 hours) to allow for isotopic labeling to reach a steady state.
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium and wash the cells twice with 2 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Incubate the plates at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Store the extracts at -80°C until LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Sorbitol and Fructose
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ¹³C-labeled sorbitol and fructose in cell extracts.
Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive, Sciex Triple Quad).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide column, 2.1 x 100 mm, 1.7 µm).
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile
LC Gradient:
| Time (min) | % B |
| 0.0 | 85 |
| 2.0 | 85 |
| 10.0 | 30 |
| 12.0 | 30 |
| 12.1 | 85 |
| 15.0 | 85 |
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: Heated Electrospray Ionization (HESI)
-
Spray Voltage: -3.0 kV
-
Capillary Temperature: 320°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Aux Gas Flow Rate: 10 arbitrary units
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
SRM Transitions (for a triple quadrupole instrument):
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| ¹²C-Sorbitol | 181.0718 | 89.0244 | 15 |
| ¹³C₆-Sorbitol | 187.1019 | 93.0445 | 15 |
| ¹²C-Fructose | 179.0561 | 89.0244 | 12 |
| ¹³C₆-Fructose | 185.0862 | 93.0445 | 12 |
Data Analysis:
-
Integrate the peak areas for each isotopologue of sorbitol and fructose.
-
Calculate the fractional enrichment of ¹³C by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.
-
Normalize the data to an internal standard and cell number or protein content for quantitative comparisons.
Visualizations
Caption: The Polyol Pathway converts glucose to fructose.
Caption: Experimental workflow for 13C tracing of the polyol pathway.
Caption: Hyperglycemia-induced activation of the polyol pathway promotes cancer progression.
References
Application Notes and Protocols for Studying Diabetic Complications with D-Sorbitol-13C6 Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic perturbations, contributing to debilitating long-term complications such as retinopathy, neuropathy, and nephropathy. One of the key pathways implicated in the pathogenesis of these complications is the polyol pathway.[1][2] Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in a hyperglycemic state, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[3][4]
The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), with the concomitant reduction of NAD+ to NADH.[3] In tissues where SDH activity is low, such as the retina, kidney, and Schwann cells, sorbitol accumulates, leading to osmotic stress and cellular damage.[5] Furthermore, the increased flux through the polyol pathway depletes NADPH, a crucial cofactor for glutathione reductase, thereby compromising the cell's antioxidant defenses and increasing susceptibility to oxidative stress.[1] The resulting increase in the NADH/NAD+ ratio and the production of fructose, a precursor for advanced glycation end products (AGEs), further contribute to cellular dysfunction.
Stable isotope tracing using D-Sorbitol-13C6 offers a powerful method to quantitatively measure the metabolic flux through the polyol pathway and its downstream effects. By introducing a labeled form of sorbitol, researchers can track its conversion to fructose and other metabolites, providing a dynamic view of pathway activity in various in vitro and in vivo models of diabetic complications. This approach allows for a precise assessment of therapeutic interventions targeting the polyol pathway, such as aldose reductase inhibitors.[6] These application notes provide detailed protocols for utilizing this compound in conjunction with mass spectrometry to investigate the role of the polyol pathway in diabetic complications.
Data Presentation
Table 1: Serum Sorbitol and Fructose Concentrations in Healthy and Type 2 Diabetic (T2DM) Subjects
This table summarizes the fasting and postprandial serum levels of sorbitol and fructose in healthy volunteers (HV) and patients with Type 2 Diabetes Mellitus (T2DM). The data indicates a significant elevation in fasting sorbitol levels in the T2DM group compared to the healthy volunteers.[7][8][9]
| Analyte | Condition | Healthy Volunteers (mg/L) | T2DM Patients (mg/L) | P-value |
| Sorbitol | Fasting | 0.164 ± 0.044 | 0.280 ± 0.163 | 0.02 |
| Fructose | Fasting | 1.39 ± 0.38 | 1.48 ± 0.49 | 0.61 |
Data presented as mean ± standard deviation. Data sourced from Preston et al. (2010).[7][8][9]
Table 2: Polyol Pathway Flux in Rabbit Lens under Normal and High Glucose Conditions
This table presents the metabolic flux rates of glucose and sorbitol in an ex vivo rabbit lens model, demonstrating the significant increase in polyol pathway activity under hyperglycemic conditions.[10]
| Glucose Concentration | Glucose Turnover (JGLY) (µmol/g wet wt/h) | Sorbitol Production (JGS) (µmol/g wet wt/h) | Sorbitol Turnover (JSF) (µmol/g wet wt/h) |
| 5.5 mM (Normal) | ~0.3 | Not directly measured, but inferred to be low | Not directly measured |
| 35.5 mM (High) | 0.34 ± 0.06 | 0.11 ± 0.02 | 0.11 ± 0.02 |
Data represents the mean ± standard deviation. JGLY refers to the rate of glucose consumption, JGS to the rate of sorbitol formation from glucose, and JSF to the rate of fructose formation from sorbitol. Data adapted from Gonzalez et al. (1984).[10]
Signaling Pathways and Experimental Workflows
Caption: Signaling consequences of increased polyol pathway flux in diabetic complications.
Caption: General experimental workflow for this compound tracing studies.
Experimental Protocols
Protocol 1: In Vitro this compound Tracing in Retinal Endothelial Cells
This protocol describes the use of this compound to trace polyol pathway flux in a cell culture model relevant to diabetic retinopathy.
1. Materials and Reagents:
-
Human Retinal Microvascular Endothelial Cells (HRMEC)
-
Endothelial Cell Growth Medium
-
D-Glucose (normal and high concentrations)
-
This compound (isotopic purity >98%)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Internal standards (e.g., Sorbitol-d8)
-
Cell scrapers
-
Microcentrifuge tubes
2. Cell Culture and Hyperglycemic Treatment:
-
Culture HRMECs in Endothelial Cell Growth Medium under standard conditions (37°C, 5% CO2).
-
Seed cells in 6-well plates and grow to ~80-90% confluency.
-
To induce hyperglycemic conditions, replace the normal glucose (e.g., 5.5 mM) medium with high glucose medium (e.g., 30 mM) for 24-48 hours. Use normal glucose medium for control wells.
3. This compound Labeling:
-
Prepare a stock solution of this compound in sterile water.
-
Remove the culture medium from the wells.
-
Add fresh medium (normal or high glucose) containing a final concentration of 100 µM this compound to the cells.
-
Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C, 5% CO2.
4. Metabolite Extraction:
-
At each time point, place the 6-well plate on ice and aspirate the medium.
-
Quickly wash the cells twice with 1 mL of ice-cold PBS.
-
Add 800 µL of pre-chilled 80% methanol containing internal standards to each well.
-
Scrape the cells from the well surface using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[11]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
5. LC-MS/MS Analysis:
-
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for separating polar metabolites like sorbitol and fructose.[12]
-
Optimize the mass spectrometer parameters for the detection and quantification of this compound and its expected labeled products (e.g., Fructose-13C6) using Multiple Reaction Monitoring (MRM).
Protocol 2: In Vivo this compound Tracing in a Diabetic Rat Model
This protocol outlines a procedure for tracing polyol pathway activity in a streptozotocin (STZ)-induced diabetic rat model, relevant for studying diabetic neuropathy and retinopathy.[6]
1. Materials and Reagents:
-
Male Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound (sterile, injectable grade)
-
Saline (0.9% NaCl, sterile)
-
Anesthesia (e.g., isoflurane)
-
Blood glucose monitoring system
-
Surgical tools for tissue dissection
-
Liquid nitrogen
2. Induction of Diabetes:
-
Induce diabetes in rats via a single intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer. Control animals receive an injection of citrate buffer only.
-
Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow the diabetic condition to establish for a period of 4-8 weeks to allow for the development of complications.[13]
3. This compound Administration:
-
Fast the animals for 4-6 hours prior to tracer administration.
-
Prepare a sterile solution of this compound in saline.
-
Administer this compound via tail vein injection or IP injection at a dose of 20-50 mg/kg.
-
House the animals in metabolic cages if urine collection is desired.
4. Sample Collection:
-
At selected time points post-injection (e.g., 30 min, 1h, 2h, 4h), anesthetize the animals.
-
Collect blood via cardiac puncture. Process to obtain plasma or serum and immediately freeze at -80°C.
-
Perfuse the animal with ice-cold PBS to remove blood from tissues.
-
Rapidly dissect tissues of interest (e.g., sciatic nerve, retina, kidney).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until extraction.
5. Metabolite Extraction from Tissue:
-
Weigh the frozen tissue (~20-50 mg).
-
Homogenize the tissue in a pre-chilled solution (e.g., 80% methanol) containing internal standards, using a bead beater or similar homogenizer.
-
Follow steps 5-9 from the in vitro extraction protocol (Protocol 1) to process the tissue homogenate.
6. LC-MS/MS Analysis:
-
Employ a validated LC-MS/MS method for the quantification of sorbitol and fructose in biological matrices.[14] An Atmospheric-Pressure Chemical Ionization (APCI) source may be preferable for tissue extracts to minimize matrix effects.[14]
-
Develop calibration curves using known concentrations of this compound and Fructose-13C6 to accurately quantify their levels in the biological samples.[14]
Conclusion
The use of this compound as a metabolic tracer provides an invaluable tool for elucidating the role of the polyol pathway in the development and progression of diabetic complications. The protocols and data presented herein offer a framework for researchers to quantitatively assess pathway flux and to evaluate the efficacy of novel therapeutic agents designed to mitigate the damaging effects of hyperglycemia. The combination of stable isotope tracing with advanced mass spectrometry techniques will continue to advance our understanding of the complex metabolic dysregulation that underlies diabetes and its associated pathologies.
References
- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Studies of rat and human retinas predict a role for the polyol pathway in human diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. la-press.org [la-press.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo D-Sorbitol-13C6 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol-13C6 is a stable isotope-labeled sugar alcohol utilized as a tracer in metabolic research to investigate the in vivo kinetics and metabolic fate of sorbitol. This document provides detailed protocols for the administration of this compound in animal models, focusing on oral delivery, and subsequent sample collection and analysis to trace its metabolic pathway. The primary metabolic route for sorbitol is the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Understanding the flux through this pathway is crucial for developing therapeutic interventions.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to in vivo this compound studies, compiled from literature on sorbitol and other 13C-labeled tracers. Note that specific pharmacokinetic parameters for this compound may require preliminary dose-ranging studies in the selected animal model.
Table 1: Recommended Dosage and Administration Parameters for Rodents
| Parameter | Value | Species | Route of Administration | Reference |
| This compound Dose | 100 mg/kg body weight | Rat | Oral Gavage | |
| Vehicle | Deionized Water or 0.5% Methyl Cellulose | Mouse/Rat | Oral Gavage | |
| Maximum Gavage Volume | 10 mL/kg | Mouse | Oral Gavage | |
| Maximum Gavage Volume | 10-20 mL/kg | Rat | Oral Gavage | |
| Intravenous Sorbitol Dose | 0.5 g/kg live weight | Cattle | Intravenous |
Table 2: Pharmacokinetic Parameters of Sorbitol
| Parameter | Value | Species | Route of Administration | Reference |
| Sorbitol Half-life (t½) | 16.4 minutes | Young Cattle | Intravenous | |
| Sorbitol Half-life (t½) | 16.6 minutes | Adult Cattle | Intravenous | |
| Time to Peak Concentration (Tmax) | ~15 minutes (for 13C4-Succinic Acid) | Mouse | Oral | |
| Oral Bioavailability | Extremely Low (0.025% for Akebia Saponin D) | Rat | Oral |
Note: Pharmacokinetic data for this compound in rodents is limited. The provided data for succinic acid and Akebia Saponin D are for structurally different molecules but offer insights into potential rapid absorption and low oral bioavailability of some orally administered compounds. A pilot study is recommended to determine the precise pharmacokinetic profile of this compound in the specific animal model.
Experimental Protocols
I. Protocol for Oral Administration of this compound via Gavage in Mice/Rats
This protocol details the procedure for safe and accurate oral administration of this compound.
Materials:
-
This compound (purity ≥98%)
-
Vehicle (e.g., sterile deionized water, 0.5% methylcellulose)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip
-
Syringes
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fast animals overnight (12-16 hours) with free access to water to ensure gastric emptying.
-
-
Dosage Calculation and Preparation:
-
Weigh each animal accurately on the day of the experiment.
-
Calculate the required volume of the this compound solution based on the desired dose (e.g., 100 mg/kg) and the concentration of the prepared solution.
-
Prepare the this compound solution by dissolving it in the chosen vehicle. Ensure complete dissolution.
-
-
Gavage Procedure:
-
Determine the correct length of the gavage needle by measuring from the animal's snout to the last rib. Mark this length on the needle.
-
Properly restrain the animal to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced.
-
Crucially, if any resistance is met, do not force the needle. Withdraw and attempt re-insertion.
-
Once the needle is correctly positioned in the esophagus (to the pre-marked depth), slowly administer the this compound solution over 2-3 seconds.
-
Gently withdraw the needle along the same path of insertion.
-
Monitor the animal for at least 10 minutes post-gavage for any signs of distress, such as labored breathing.
-
II. Protocol for Blood and Tissue Collection
This protocol outlines the steps for collecting samples at various time points post-administration to analyze the distribution and metabolism of this compound.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., EDTA-coated tubes for plasma)
-
Surgical tools (scissors, forceps)
-
Liquid nitrogen
-
Cryovials for tissue storage
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Time Points:
-
Based on expected rapid absorption, collect samples at time points such as 0, 15, 30, 60, 120, and 240 minutes post-administration. A pilot study is recommended to refine these time points.
-
-
Blood Collection:
-
At each designated time point, anesthetize the animal.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Immediately place the blood tubes on ice.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Tissue Collection:
-
Immediately following blood collection, perfuse the animal with ice-cold PBS to remove remaining blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, kidney, lens, peripheral nerves, brain).
-
Rinse the tissues in ice-cold PBS.
-
Blot the tissues dry, weigh them, and immediately flash-freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until metabolite extraction.
-
III. Protocol for Metabolite Extraction from Plasma and Tissues
This protocol describes the extraction of polar metabolites, including this compound and its downstream products, for subsequent analysis.
Materials:
-
Cold (-80°C) 80% methanol (HPLC grade)
-
Homogenizer (e.g., bead beater or probe sonicator)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Internal standards (optional, e.g., 13C-labeled compounds not expected to be found endogenously)
Procedure for Tissues:
-
Homogenization:
-
Place a small piece of frozen tissue (10-20 mg) in a pre-chilled tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize the tissue on dry ice to prevent warming.
-
-
Extraction:
-
Incubate the homogenate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Optional: Re-extract the pellet with an additional 200 µL of cold 80% methanol and combine the supernatants.
-
-
Sample Preparation for Analysis:
-
Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Store the final samples at -80°C until analysis.
-
Procedure for Plasma:
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
Add 4 volumes of cold (-20°C) methanol to 1 volume of plasma (e.g., 400 µL methanol to 100 µL plasma).
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Centrifugation and Collection:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Sample Preparation for Analysis:
-
Dry and reconstitute the supernatant as described for tissue extracts.
-
IV. LC-MS/MS Analysis
Analysis of this compound and its metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar metabolites like sugar alcohols.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification of the tracer and its metabolites.
-
Data Analysis: The abundance of 13C-labeled ions is measured to determine the incorporation of the tracer into downstream metabolites, allowing for the calculation of metabolic flux.
Visualization of Key Pathways and Workflows
Polyol Pathway
The primary metabolic pathway for sorbitol involves its conversion to fructose. This pathway is particularly active under hyperglycemic conditions.
Caption: The Polyol Pathway showing the conversion of glucose to fructose via sorbitol.
Experimental Workflow
The following diagram outlines the major steps in an in vivo this compound tracing experiment.
Caption: A streamlined workflow for in vivo this compound metabolic tracing studies.
Application Notes and Protocols for Cell Culture Media Preparation with D-Sorbitol-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of cell culture media supplemented with D-Sorbitol-13C6. This stable isotope-labeled sugar alcohol is a valuable tool for researchers studying cellular metabolism, particularly the polyol pathway and its interplay with central carbon metabolism. The protocols outlined below are intended for use in metabolic flux analysis, and studies on cell viability and proliferation under normal and pathological conditions.
Introduction
This compound is a non-radioactive, stable isotope-labeled form of sorbitol where all six carbon atoms are replaced with the heavy isotope ¹³C. This labeling allows for the precise tracing of sorbitol's metabolic fate within cells using mass spectrometry-based techniques. In cell culture, this compound can be used to investigate the activity of the polyol pathway, which converts glucose to fructose via sorbitol. Dysregulation of this pathway has been implicated in various diseases, including diabetic complications and cancer.
Data Presentation
The following table summarizes the dose-dependent effects of sorbitol on the viability and proliferation of different cell lines. This data is crucial for designing experiments with this compound, as it provides a concentration range that has been shown to impact cellular processes.
| Cell Line | Sorbitol Concentration | Observation | Reference |
| 3T3-L1 (Pre-adipocytes) | 0, 5, 10, 50, and 100 mM | No significant effect on cell viability after 48 hours of culture.[1] | [1] |
| HCT116 (Colorectal cancer) | 0.5, 1.0, and 1.5 M | Time- and dose-dependent inhibition of cell growth.[2] | [2] |
| Human Skin Fibroblasts | ~1 mM (equimolar to 18mM glucose) | Enhanced cell proliferation.[3] | [3] |
| Human Arterial Smooth Muscle Cells | Not specified | No consistent growth response.[3] | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathway involving sorbitol and a general workflow for conducting stable isotope tracing experiments using this compound.
Figure 1: The Polyol Pathway and its connection to Glycolysis and the Pentose Phosphate Pathway.
Figure 2: General experimental workflow for stable isotope tracing with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Supplemented Cell Culture Medium
Objective: To prepare a sterile, complete cell culture medium containing a defined concentration of this compound for use in metabolic labeling experiments.
Materials:
-
This compound (powder form)
-
Base medium (e.g., DMEM, RPMI-1640), glucose-free
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
Sterile, deionized water
-
0.22 µm sterile filter units
Procedure:
-
Prepare this compound Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, deionized water to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C.
-
-
Prepare Complete Culture Medium:
-
To 500 mL of glucose-free base medium, add:
-
50 mL of dialyzed Fetal Bovine Serum (final concentration 10%).
-
5 mL of 100X Penicillin-Streptomycin solution (final concentration 1X).
-
-
Add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 5 mM, add 25 mL of the 100 mM stock solution to 475 mL of the medium-serum-antibiotic mixture).
-
If necessary, adjust the final volume with sterile, deionized water.
-
Gently mix the final medium and store at 4°C.
-
Note: The use of dialyzed FBS is crucial to minimize the presence of unlabeled small molecules, including sorbitol, that could interfere with the labeling experiment.
Protocol 2: Metabolic Flux Analysis using this compound
Objective: To trace the metabolic fate of this compound in cultured cells and quantify its contribution to downstream metabolic pathways.
Materials:
-
Cells of interest
-
Complete culture medium with this compound (prepared as in Protocol 1)
-
Standard cell culture plates or flasks
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
-
Tracer Incubation:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed, glucose-free base medium.
-
Add the pre-warmed complete culture medium containing this compound.
-
Incubate the cells for a predetermined period (e.g., 1, 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled sorbitol.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., >13,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
The pellet can be used for protein quantification to normalize the metabolite data.
-
-
Sample Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples to identify and quantify the ¹³C-labeled metabolites derived from this compound.
-
Important Considerations
-
Cell Line Specificity: The optimal concentration of this compound and the incubation time will vary depending on the cell line and the specific metabolic pathway being investigated. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
-
Osmotic Stress: High concentrations of sorbitol can induce osmotic stress in cells. It is important to include appropriate controls, such as an unlabeled sorbitol group and an osmolarity control (e.g., mannitol), to distinguish metabolic effects from osmotic effects.
-
Metabolic Steady State: For metabolic flux analysis, it is crucial to ensure that the cells have reached a metabolic and isotopic steady state. This can be verified by analyzing metabolite labeling at multiple time points.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorbitol induces apoptosis of human colorectal cancer cells via p38 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glucose and sorbitol on proliferation of cultured human skin fibroblasts and arterial smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analyzing D-Sorbitol-13C6 Labeling Patterns with 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique for investigating the intricate networks of biochemical reactions that constitute metabolism.[1] By introducing a molecule labeled with a stable isotope, such as ¹³C, into a biological system, researchers can track the journey of the labeled atoms as they are incorporated into various metabolites.[1] This allows for the determination of metabolic fluxes, providing a dynamic view of cellular activity. D-Sorbitol is a key intermediate in the polyol pathway, which converts glucose to fructose.[1] This pathway is particularly significant in the context of diabetic complications, where high glucose levels can lead to an accumulation of sorbitol.[1][2]
D-Sorbitol-¹³C₆ is a uniformly labeled stable isotope tracer used to probe the activity of the polyol pathway and connected metabolic routes. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, is an indispensable analytical tool for these studies. It can unambiguously identify compounds and accurately measure ¹³C enrichment at specific atomic positions within a molecule, offering a detailed view of labeling patterns that is often unattainable with mass spectrometry alone.[3][4] This application note provides detailed protocols for the use of ¹³C NMR spectroscopy in analyzing metabolites from systems traced with D-Sorbitol-¹³C₆.
Metabolic Context: The Polyol Pathway
The polyol pathway is a two-step metabolic route that converts glucose into fructose.[1] The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase.[2][5] This reaction requires the cofactor NADPH.[2] In the second step, sorbitol is oxidized to fructose by the enzyme sorbitol dehydrogenase, using NAD+ as a cofactor.[2][6] Under normal glycemic conditions, this pathway is minor, but under hyperglycemic conditions, the increased availability of glucose can significantly increase the flux through the polyol pathway, leading to sorbitol accumulation and potential cellular damage.[2]
Caption: The Polyol Pathway converting D-Glucose to D-Fructose via D-Sorbitol.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for extracting metabolites from cell cultures for ¹³C NMR analysis.
Materials:
-
D-Sorbitol-¹³C₆ (e.g., Cambridge Isotope Laboratories, Inc. CLM-8529)[7][8]
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade, chilled to -80°C
-
Water, HPLC grade, chilled to 4°C
-
Chloroform (CHCl₃), HPLC grade, chilled to -20°C
-
Deuterium oxide (D₂O) with internal standard (e.g., DSS or TSP)
-
5 mm NMR tubes[9]
-
Centrifuge, vortex mixer, lyophilizer
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a fresh medium containing D-Sorbitol-¹³C₆ at the desired concentration. Incubate for a period sufficient to achieve isotopic steady state (typically 6-24 hours).
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Immediately add a chilled extraction solvent mixture. A common method is a two-phase liquid-liquid extraction using a Methanol:Water:Chloroform ratio. For a 10 cm dish, add 1 mL of ice-cold (-80°C) 80% methanol.
-
Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation for NMR:
-
Carefully transfer the supernatant (containing polar metabolites) to a new tube.
-
Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried extract in a precise volume (typically 0.5 - 0.6 mL) of D₂O containing a known concentration of an internal standard (e.g., 0.5 mM DSS) for chemical shift referencing and quantification.[10][11]
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge the sample again to pellet any remaining insoluble material.
-
Transfer the clear supernatant into a clean, high-quality 5 mm NMR tube.[9][12] It is crucial that the final solution is free of any solid particles, as these can degrade the quality of the NMR spectrum.[9][13]
-
Protocol 2: ¹³C NMR Data Acquisition
Acquiring high-quality, quantitative ¹³C NMR spectra is critical for accurate labeling pattern analysis.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Key Experimental Parameters:
-
Experiment Type: A standard 1D ¹³C experiment with proton decoupling is typically used.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
-
Relaxation Delay (d1): This is the most critical parameter for quantification. To ensure full relaxation of all carbon nuclei, the relaxation delay between scans should be at least 5 times the longest T₁ relaxation time of the carbons of interest. For ¹³C in small molecules, a delay of 30-60 seconds is often required for accurate quantification.
-
Pulse Angle: A 90° pulse angle is typically used for maximizing the signal in quantitative experiments.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a large number of scans (from several hundred to several thousand) is usually necessary to achieve an adequate signal-to-noise ratio.[10][13] For a sample with 50-100 mg of a small molecule, a spectrum can often be acquired in 20-60 minutes.[11]
-
Spectral Width: Set a spectral width that encompasses all expected metabolite signals (e.g., 0-200 ppm).
-
Proton Decoupling: Use broadband proton decoupling (e.g., Waltz-16 or GARP) to collapse ¹³C-¹H couplings and improve signal-to-noise by collapsing multiplets into single lines and benefiting from the Nuclear Overhauser Effect (NOE).
Data Presentation and Analysis
Interpreting ¹³C NMR Spectra
The analysis of D-Sorbitol-¹³C₆ labeling involves identifying the signals corresponding to sorbitol and its downstream metabolites and quantifying the ¹³C enrichment at each carbon position.
-
Chemical Shift Assignment: The first step is to assign the peaks in the ¹³C NMR spectrum to the specific carbon atoms of sorbitol and other metabolites. This is done by comparing the experimental chemical shifts to known values from databases or literature.[14][15][16]
-
Quantification of Isotopic Enrichment: The fractional enrichment of ¹³C at a specific carbon position can be calculated by comparing the integral of the ¹³C signal from the labeled sample to the integral of a known concentration internal standard. The mass distribution vector (MDV), which describes the fractional abundance of each isotopologue (e.g., M+0, M+1, ... M+6 for sorbitol), provides a comprehensive view of the labeling pattern.[17]
Caption: General experimental workflow for ¹³C NMR-based metabolic labeling analysis.
Quantitative Data Summary
The chemical shifts of D-Sorbitol can vary slightly depending on the solvent, pH, and temperature. The table below provides representative ¹³C chemical shifts.
Table 1: Representative ¹³C NMR Chemical Shifts for D-Sorbitol.
| Carbon Atom | Chemical Shift (ppm) in D₂O |
|---|---|
| C1, C6 | ~65.5 |
| C2, C5 | ~73.7 |
| C3, C4 | ~75.7 |
Note: Chemical shifts are approximate and should be confirmed with a standard under identical experimental conditions. Data compiled from public databases.[14][16]
Table 2: Example Data Table for Reporting ¹³C Enrichment.
| Metabolite | Carbon Position | % ¹³C Enrichment (Mean ± SD) |
|---|---|---|
| D-Sorbitol | C1, C6 | 98.2 ± 0.5 |
| C2, C5 | 97.9 ± 0.7 | |
| C3, C4 | 98.5 ± 0.4 | |
| D-Fructose | C1 | 5.3 ± 1.1 |
| C2 | 85.1 ± 2.3 | |
| C3 | 84.5 ± 2.1 | |
| C4 | 86.2 ± 1.9 | |
| C5 | 85.7 ± 2.5 | |
| C6 | 84.9 ± 2.8 |
This table presents hypothetical data to illustrate how results can be structured. The low enrichment at C1 of fructose could indicate entry of unlabeled carbons from other pathways, such as the pentose phosphate pathway.
Logical Interpretation of Labeling Patterns
The specific pattern of ¹³C labels in downstream metabolites provides crucial information about active metabolic pathways.
Caption: Logic for interpreting labeling patterns from a D-Sorbitol-¹³C₆ tracer.
¹³C NMR spectroscopy is a robust and highly informative method for analyzing D-Sorbitol-¹³C₆ labeling patterns in metabolic research. Its ability to resolve and quantify ¹³C enrichment at each atomic position provides unparalleled insight into the flux through the polyol pathway and its connections to central carbon metabolism. The detailed protocols and data interpretation frameworks presented in this application note offer a guide for researchers to effectively employ this powerful technique in studies related to diabetes, metabolic disorders, and drug development.
References
- 1. D-Sorbitol-13C6 | 121067-66-1 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorbitol - Wikipedia [en.wikipedia.org]
- 6. D-Sorbitol: Metabolism in Plants, Biosynthesis and Degradation_Chemicalbook [chemicalbook.com]
- 7. D-Sorbitol (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.25 [isotope.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. bmse001007 D-Sorbitol at BMRB [bmrb.io]
- 15. Sorbitol(50-70-4) 13C NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing D-Sorbitol-13C6 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing D-Sorbitol-13C6 concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in cell culture experiments?
A1: this compound is a stable isotope-labeled form of sorbitol where all six carbon atoms are replaced with the heavy isotope ¹³C. In cell culture, it is primarily used as a metabolic tracer to study the polyol pathway and its connections to other metabolic pathways, such as glycolysis and the pentose phosphate pathway. By tracking the incorporation of ¹³C from this compound into various metabolites, researchers can elucidate metabolic fluxes and understand how cells utilize sorbitol under different conditions.
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A common starting concentration range for this compound in cell culture for metabolic tracing is 1-5 mM.[1] However, the optimal concentration is highly dependent on the cell type and experimental goals. It is crucial to perform a concentration titration to determine the ideal concentration for your specific cell line and experimental setup.
Q3: What are the potential side effects of using this compound in cell culture?
A3: High concentrations of sorbitol can induce osmotic stress in cells, potentially affecting cell viability and metabolism.[1] Therefore, it is essential to optimize the tracer concentration to a non-toxic level. Some studies have reported cytotoxic effects of sorbitol at very high concentrations, although these are generally much higher than those used for tracer studies.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time can vary from 1 to 24 hours, depending on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. For dynamic flux analysis, it is recommended to collect samples at multiple time points (e.g., 0, 1, 2, 4 hours) to monitor the rate of ¹³C incorporation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no ¹³C labeling of downstream metabolites | 1. Inefficient uptake of this compound by the cells. 2. Low activity of the polyol pathway in the specific cell line. 3. Incorrect concentration of the tracer. 4. Suboptimal incubation time. 5. Issues with sample preparation or analysis. | 1. Confirm the expression of relevant transporters in your cell line. Consider increasing the tracer concentration after ruling out toxicity.2. Verify the expression of aldose reductase and sorbitol dehydrogenase in your cells. Some cell types may have inherently low polyol pathway activity.3. Perform a concentration titration (e.g., 0.5, 1, 2.5, 5, 10 mM) to find the optimal concentration for your cell line.4. Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal labeling time.5. Review your protocols for metabolite extraction, quenching, and mass spectrometry analysis to ensure they are appropriate for detecting labeled metabolites. |
| Observed cytotoxicity or changes in cell morphology | 1. This compound concentration is too high, causing osmotic stress. 2. The cell line is particularly sensitive to sorbitol. | 1. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) at various concentrations to determine the non-toxic range.2. If cytotoxicity persists even at low concentrations, consider using an alternative tracer or a different experimental approach. |
| Unexpected changes in cellular metabolism | 1. The introduction of this compound is altering the metabolic state of the cells. 2. The high concentration of the tracer is causing metabolic shifts. | 1. This is an inherent aspect of tracer studies. Analyze the data carefully to distinguish between the intended tracing and any metabolic reprogramming.2. Use the lowest effective concentration of the tracer to minimize metabolic perturbations. |
| High background from unlabeled sorbitol | 1. Endogenous production of sorbitol by the cells. 2. Presence of sorbitol in the culture medium or serum. | 1. This is expected. The use of ¹³C-labeled sorbitol allows for the differentiation between the tracer and the endogenous pool.2. Use a sorbitol-free basal medium and dialyzed fetal bovine serum (FBS) to reduce background levels of unlabeled sorbitol. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound in Different Cell Lines
| Cell Line | Recommended Starting Concentration | Notes | Reference |
| Murine bone marrow-derived osteoclasts | 1-5 mM | For metabolic flux tracing of sugar utilization and transport. | [1] |
| Oral squamous cell carcinoma cell lines (CAL-27, FaDu, SCC4, SCC9, SCC15, SCC25) | 5.8 mg/ml (~31.8 mM) | Used as a partial substitute for glucose to study effects on cell proliferation. This is a high concentration and not typical for tracer studies. | [2] |
| Human umbilical vein endothelial cells (HUVECs) | Not specified for this compound, but the study used fidarestat to inhibit the polyol pathway, indicating its activity. | Researchers should perform a dose-response curve to determine the optimal tracer concentration. | [3] |
| Human colorectal cancer cells (HCT116) | Not specified for this compound, but the study investigated the effects of high concentrations of unlabeled sorbitol (0.5-1.5 M) on apoptosis. | These high concentrations are not relevant for metabolic tracing experiments. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling in Adherent Cells
This protocol provides a general workflow for metabolic tracing experiments using this compound. Optimization will be required for specific cell lines and experimental questions.
Materials:
-
This compound
-
Cell line of interest
-
Complete growth medium
-
Glucose-free and sorbitol-free basal medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
-
Medium Exchange:
-
Aspirate the complete growth medium.
-
Wash the cells once with pre-warmed, glucose-free and sorbitol-free basal medium.
-
Add pre-warmed, glucose-free and sorbitol-free basal medium supplemented with dFBS and incubate for 1-2 hours to deplete intracellular glucose and sorbitol pools.
-
-
Tracer Addition:
-
Prepare the labeling medium by dissolving this compound in glucose-free and sorbitol-free basal medium supplemented with dFBS to the desired final concentration (start with a titration from 1-5 mM).
-
Aspirate the depletion medium and add the this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
-
Sample Processing:
-
Centrifuge the cell lysates at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
The pellet, containing proteins and other macromolecules, can be used for normalization (e.g., protein assay).
-
-
Analysis: Analyze the metabolite extracts using an appropriate analytical platform, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to determine the incorporation of ¹³C into downstream metabolites.
Visualizations
Caption: The Polyol Pathway showing the conversion of Glucose to Fructose via Sorbitol.
Caption: Experimental workflow for this compound metabolic tracing in cell culture.
Caption: Troubleshooting logic for low or no labeling in this compound experiments.
References
Technical Support Center: 13C Metabolic Flux Analysis
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental design, execution, and data analysis of 13C-MFA studies.
Frequently Asked Questions (FAQs)
Experimental Design
Q1: What are the first steps in designing a 13C-MFA experiment?
A1: The five basic steps for a 13C-MFA experiment are: (1) Experimental design, (2) Tracer experiment, (3) Isotopic labeling measurement, (4) Flux estimation, and (5) Statistical analysis.[1] A crucial initial step is to define the research question, as this will guide decisions on the biological system, culture conditions, and the specific metabolic pathways of interest. A well-defined metabolic network model is also essential for designing informative experiments.[2][3]
Q2: How do I choose the optimal 13C-labeled tracer for my experiment?
A2: The choice of a 13C tracer is critical and depends on the metabolic pathways you aim to resolve.[1][2] Common tracers include various isotopomers of glucose (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) and glutamine.[1][4] The selection process can be guided by in silico simulations to determine which tracer will provide the most informative labeling patterns for the fluxes of interest.[5][6] For complex systems, using multiple parallel labeling experiments with different tracers can significantly improve the precision of flux estimates.[7][8][9] For example, combining [1,6-¹³C]glucose and [1,2-¹³C]glucose has been shown to improve flux precision scores significantly compared to commonly used mixtures.[5]
Q3: What is the difference between stationary (steady-state) and isotopically non-stationary 13C-MFA?
A3: Stationary 13C-MFA assumes that the system is at both a metabolic and isotopic steady state, meaning metabolite concentrations and labeling patterns are constant over time.[10][11] This approach is well-established but requires longer labeling times to reach isotopic equilibrium.[10] Isotopically non-stationary 13C-MFA (INST-MFA) is performed while the system is at a metabolic steady state but before it has reached isotopic steady state.[12][13] INST-MFA can resolve fluxes in shorter experiments and can also be used to estimate metabolite pool sizes.[12][14]
Troubleshooting Guides
Experimental Execution and Data Acquisition
Q4: My cells are not reaching metabolic steady state. What could be the cause?
A4: Achieving a metabolic steady state is a key assumption for most 13C-MFA experiments.[11] Failure to reach steady state can be due to several factors:
-
Batch culture effects: In batch cultures, substrate concentrations and cell growth rates change over time. Continuous or fed-batch cultures are often used to maintain a steady state.[11]
-
Environmental perturbations: Changes in temperature, pH, or oxygen levels can alter cellular metabolism.
-
Sampling time: For mammalian cells, steady state can often be assumed for continuous cultures, while for bacteria, this is typically during the exponential growth phase.[11]
Q5: How can I validate that my system has reached isotopic steady state?
A5: To confirm isotopic steady state, you should measure the isotopic labeling of key intracellular metabolites at multiple time points towards the end of your labeling experiment (e.g., at 18 and 24 hours). If the labeling patterns are identical between these time points, isotopic steady state has been achieved.[9]
Q6: I am observing high background noise or unexpected peaks in my mass spectrometry (MS) data. What are the common causes?
A6: High background or unexpected peaks in MS data can arise from several sources:
-
Sample contamination: Contamination can be introduced during quenching, extraction, or sample preparation. Ensure all solutions and equipment are clean.
-
Incomplete derivatization: For GC-MS analysis, incomplete derivatization of metabolites can lead to multiple peaks for a single compound.
-
Matrix effects: In LC-MS, components of the sample matrix can suppress or enhance the ionization of target analytes.
-
Natural isotope abundance: The raw MS data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to accurately determine the incorporation of the tracer.[7][15] Several software tools are available for this correction.[16]
Data Analysis and Modeling
Q7: My flux estimation model does not fit the experimental data well (poor goodness-of-fit). What should I check?
A7: A poor goodness-of-fit indicates that the model cannot adequately describe the measured data. The sum of squared residuals (SSR) is a common metric to evaluate the fit.[9][17] Potential reasons for a poor fit include:
-
Incorrect metabolic network model: The model may be missing important reactions or contain incorrect atom transitions.[18] It is crucial to start with a well-curated and validated network model.
-
Inaccurate measurement data: Errors in measuring extracellular rates (e.g., glucose uptake, lactate secretion) or isotopic labeling patterns will lead to a poor fit. Re-examine your raw data and analytical procedures.
-
Incorrect assumptions about measurement errors: The assumed standard deviations for your measurements are used to weight the residuals in the fitting process.[9] Using inappropriate error estimates can distort the results.[19]
-
Violation of steady-state assumptions: If the system was not at a metabolic or isotopic steady state, the model assumptions are violated, leading to a poor fit.
Q8: The confidence intervals for my estimated fluxes are very large. How can I improve the precision of my flux estimates?
A8: Large confidence intervals indicate high uncertainty in the estimated flux values.[17] To improve precision:
-
Improve data quality: Reducing measurement errors will lead to more precise flux estimates.
-
Perform parallel labeling experiments: Using multiple, complementary tracers provides more constraints on the model and can significantly reduce confidence intervals.[8][9]
-
Include additional measurements: Measuring the labeling patterns of more metabolites can help to better resolve fluxes. Tandem mass spectrometry (MS/MS) can provide additional positional isotopomer information, which is highly valuable for flux resolution.[20]
-
Optimize tracer choice: As mentioned in Q2, the choice of tracer has a major impact on the precision of different fluxes.[4][5][6]
Experimental Protocols and Data
Key Experimental Methodologies
Protocol 1: General Isotope Labeling Experiment
-
Cell Culture: Grow cells under conditions that promote a metabolic steady state (e.g., continuous culture or exponential phase in a batch culture).
-
Tracer Introduction: Switch the primary carbon source from an unlabeled medium to a medium containing the desired ¹³C-labeled tracer.
-
Incubation: Allow the cells to grow in the labeled medium for a sufficient duration to approach or achieve isotopic steady state. The required time depends on the organism's growth rate and the turnover of the metabolite pools of interest.
-
Sampling and Quenching: Rapidly harvest a known quantity of cells and immediately quench all enzymatic activity to preserve the intracellular metabolite concentrations and labeling patterns. This is often done by rapidly cooling the cells in a cold solvent like methanol.
-
Metabolite Extraction: Extract intracellular metabolites from the quenched cells, typically using a solvent extraction method.
-
Sample Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using techniques like GC-MS, LC-MS, or NMR.[1]
Quantitative Data Summary
Table 1: Typical Measurement Errors Assumed in 13C-MFA
| Data Type | Typical Assumed Error | Reference |
|---|---|---|
| GC-MS Labeling Data | 0.4 mol% (0.004) | [9] |
| LC-MS Labeling Data | 1.0 mol% (0.01) | [9] |
| Extracellular Rates | 5-10% relative error |[9] |
Table 2: Example Extracellular Rates in Proliferating Cancer Cells
| Rate | Typical Values (nmol/10⁶ cells/h) | Reference |
|---|---|---|
| Glucose Uptake | 100 - 400 | [9] |
| Lactate Secretion | 200 - 700 | [9] |
| Glutamine Uptake | 30 - 100 |[9] |
Visualizations
Diagrams of Workflows and Logical Relationships
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
Troubleshooting poor signal intensity in 13C NMR analysis
Technical Support Center: 13C NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity in 13C NMR analysis.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my 13C NMR spectrum so weak?
A1: Several factors contribute to the inherently low signal intensity of 13C NMR compared to 1H NMR:
-
Low Natural Abundance: The NMR-active isotope, 13C, has a natural abundance of only 1.1%, while the major isotope, 12C, is NMR-inactive.[1][2]
-
Weak Magnetic Moment: The 13C nucleus has a much weaker magnetic moment than a proton, which results in inherently weaker NMR signals.[1][2]
-
Long Relaxation Times (T1): Carbon nuclei, especially quaternary (non-protonated) carbons, can have very long spin-lattice relaxation times (T1). If the time between successive scans is too short, these nuclei do not fully relax, leading to signal saturation and reduced intensity.[3][4]
-
Nuclear Overhauser Effect (NOE): While the NOE can enhance the signal of protonated carbons, quaternary carbons do not benefit from this effect, making their signals comparatively weaker.[3][5]
Q2: How much sample do I need for a good 13C NMR spectrum?
A2: The required sample amount depends on the spectrometer and the nature of your sample. As a general guideline:
-
For small molecules (<1000 g/mol ) on a standard spectrometer, 50-100 mg is typically required to obtain a spectrum in a reasonable time (20-60 minutes).[6]
-
For more sensitive instruments like those with a cryoprobe, as little as 3-10 mM concentration can be sufficient.[7]
-
A good rule of thumb is to prepare a saturated solution to maximize the signal.[8] Keep in mind that doubling the sample concentration can double the signal intensity.[6]
Q3: What can I do if I have a very limited amount of sample?
A3: If your sample is limited, you can use specialized NMR tubes, such as Shigemi tubes, which are designed to achieve the necessary sample height with a smaller volume (e.g., 250 µL).[7] This effectively increases the concentration of your sample within the detection coil.
Q4: Can my choice of solvent affect the signal intensity?
A4: While the primary role of the deuterated solvent is to provide a lock signal and avoid overwhelming solvent peaks, a highly viscous solution can lead to broader lines, which can reduce the peak height (and thus apparent signal intensity).[8] Ensure your sample is fully dissolved and the solution is not overly viscous.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor signal intensity in your 13C NMR experiments.
Guide 1: Initial Checks and Sample Preparation
If you are observing weak or no signals, start with these fundamental checks.
| Question | Possible Cause | Recommended Action |
| Is the sample concentration sufficient? | The sample is too dilute. | Increase the concentration of the analyte. For a given amount of sample, use the minimum amount of solvent required to achieve the necessary sample height in the NMR tube (typically ~4 cm, which is about 0.5 mL for a standard 5 mm tube).[9] |
| Is the sample properly prepared? | The presence of solid particles can degrade the magnetic field homogeneity, leading to broad lines and poor signal.[8] | Filter the sample through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any suspended solids.[8] Use clean, dry NMR tubes and caps.[8][9] |
| Is the correct sample volume being used? | Insufficient sample volume can lead to poor shimming, resulting in distorted and broad peaks. | Ensure the sample height is at least 4-5 cm from the bottom of the NMR tube.[9][10] |
-
Weigh the appropriate amount of your compound (e.g., 50-100 mg for a standard instrument).[6]
-
Dissolve the sample in a minimal amount of a suitable deuterated solvent (e.g., 0.5-0.7 mL) in a separate vial.[6][10]
-
Ensure the sample is fully dissolved.
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into a clean NMR tube.[8]
-
Cap the NMR tube and ensure the sample height is adequate.
Guide 2: Optimizing Acquisition Parameters
Fine-tuning the experimental parameters is critical for maximizing signal intensity.
| Parameter | Effect on Signal | Recommended Action |
| Number of Scans (NS) | Signal-to-noise (S/N) ratio increases with the square root of the number of scans. | If signals are weak, increase the number of scans. Doubling the S/N ratio requires quadrupling the experiment time.[9] |
| Pulse Angle (Flip Angle) | A smaller pulse angle (e.g., 30° or 45°) requires a shorter relaxation delay, allowing for more scans in a given time. This is particularly effective for quaternary carbons with long T1s.[9][11] | For routine 13C spectra of small to medium-sized molecules, a 30° or 45° pulse is often a better choice than a 90° pulse.[3][11] |
| Relaxation Delay (D1) | This delay allows the nuclei to return to thermal equilibrium. If D1 is too short, signals (especially from quaternary carbons) can become saturated and lose intensity. | For quantitative results, D1 should be at least 5 times the longest T1. For routine qualitative spectra, a shorter D1 (e.g., 1-2 seconds) is often used in combination with a smaller pulse angle to increase throughput.[3][9] |
| Acquisition Time (AQ) | This is the time during which the signal (FID) is recorded. A longer AQ can improve resolution, but an AQ that is too short can lead to signal truncation and distorted peak shapes. | An acquisition time of around 1.0 second is often a good compromise for resolution and signal-to-noise.[3] |
The following table provides a comparison of a traditional parameter set with an optimized set that can significantly enhance signal intensity in the same amount of time.[3]
| Parameter | Traditional Setting | Optimized Setting ("CARBON") | Approx. Experiment Time (128 scans) |
| Pulse Program | zgpg30 | zgdc30 | |
| Pulse Angle | 90° (often default) | 30° | |
| Acquisition Time (AQ) | ~0.5 - 0.8 s | 1.0 s | |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | ~6.5 minutes |
| Expected Outcome | Standard S/N | Up to double the S/N |
Guide 3: Advanced Techniques for Signal Enhancement
When standard methods are insufficient, especially for challenging samples, consider these advanced techniques.
| Technique | Principle | When to Use | Considerations |
| DEPT (Distortionless Enhancement by Polarization Transfer) | Transfers polarization from protons to attached carbons, significantly enhancing their signals.[12] | To enhance signals of protonated carbons (CH, CH2, CH3) and to determine the multiplicity of each carbon signal.[13][14] | Quaternary carbons are not observed in DEPT spectra.[12] Requires a separate 1D carbon spectrum to identify quaternary carbons. |
| Using a Relaxation Agent | A paramagnetic agent (e.g., Chromium(III) acetylacetonate, Cr(acac)3) is added to the sample to shorten the T1 relaxation times of all carbons.[15][16] | When quaternary carbons are very weak or not visible due to extremely long T1 values. | Adding too much can cause significant line broadening, reducing resolution.[16] A typical concentration is 0.01 M or less.[16] |
| Nuclear Overhauser Effect (NOE) | Irradiating protons during the relaxation delay transfers polarization to nearby carbons, enhancing their signals. | This is a standard feature in most modern 13C experiments (e.g., zgpg30) and benefits all protonated carbons.[3][5] | The enhancement is not uniform and does not affect quaternary carbons.[5] |
-
Prepare your NMR sample as usual.
-
Prepare a stock solution of Cr(acac)3 in the same deuterated solvent.
-
Add a very small amount of the Cr(acac)3 stock solution to your NMR sample. The goal is a final concentration of around 0.01 M or a concentration that gives the solution a faint color.[16]
-
Acquire the 13C NMR spectrum. You can now use a much shorter relaxation delay (D1) due to the shortened T1 values, allowing for more scans in a shorter period.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting poor 13C NMR signal intensity.
Caption: A step-by-step workflow for troubleshooting poor 13C NMR signal.
Caption: Key relationships between acquisition parameters and signal intensity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. Basic concepts of 13C NMR | www.wenxuecity.com [wenxuecity.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. books.rsc.org [books.rsc.org]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. nmr spectroscopy - Paramagnetic relaxation in 13C nmr - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Minimizing Isotopic Impurity Effects in Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the effects of isotopic impurities in their tracer studies. Accurate data interpretation in isotope tracer experiments relies on correctly accounting for both the natural abundance of stable isotopes and the impurities present in the isotopically labeled tracer. Failure to do so can lead to significant errors and misinterpretation of metabolic flux and pathway utilization.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My mass spectrometry (MS) data shows unexpected or inconsistent isotopic enrichment. What could be the cause?
Answer: Unexpected isotopic enrichment patterns are a common issue in tracer studies and can stem from several sources. The primary culprits are often the natural abundance of heavy isotopes and the isotopic impurity of your tracer.
Troubleshooting Steps:
-
Verify Tracer Purity: The isotopic purity of your tracer substrate is a critical factor. Do not solely rely on the manufacturer's stated purity. It is advisable to determine the purity empirically.[2]
-
Action: Perform a high-resolution MS analysis of the pure tracer compound to determine its isotopic distribution.
-
-
Account for Natural Isotope Abundance: All elements in your analyte and derivatizing agents have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). These contribute to the mass isotopomer distribution (MID) and can be mistaken for tracer incorporation.[1][3]
-
Action: Use a correction algorithm to subtract the contribution of naturally abundant isotopes from your measured data. Several software tools are available for this purpose (see FAQ 4).
-
-
Check for Contamination: Contamination in your sample or during sample preparation can introduce unlabeled or differently labeled compounds, skewing your results.
-
Action: Run a blank sample (without the tracer) to identify any background signals or contaminants.
-
-
Review Experimental Conditions: Ensure that your experimental conditions, such as labeling duration and substrate concentration, are appropriate for achieving a metabolic and isotopic steady state, if that is the goal of your study.[4]
FAQ 2: How do I determine the isotopic purity of my tracer?
Answer: Accurately determining the isotopic purity of your tracer is a crucial first step for reliable data correction. High-resolution mass spectrometry is the most common and accurate method for this.
Experimental Protocol: Determining Isotopic Purity by High-Resolution MS
-
Sample Preparation:
-
Dissolve the pure isotopic tracer compound in a suitable solvent at a concentration appropriate for your mass spectrometer.
-
Prepare a separate sample of the corresponding unlabeled (natural abundance) compound at the same concentration.
-
-
Mass Spectrometry Analysis:
-
Analyze both the labeled and unlabeled samples using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.[5][6]
-
Use an optimized UHPLC/MS method to ensure separation from any potential impurities.[5][7]
-
Acquire the full scan mass spectra for the molecular ion of the compound.
-
-
Data Analysis:
-
For the unlabeled compound, determine the natural abundance distribution of the mass isotopomers. This will serve as your baseline.
-
For the labeled compound, acquire the mass spectrum and identify the peak corresponding to the fully labeled species and any peaks corresponding to incompletely labeled (impurity) species.
-
Extract the ion chromatograms (EIC) for each isotopic peak.[5][7]
-
Integrate the peak areas for each isotopomer.
-
Calculate the isotopic purity by determining the relative abundance of the desired labeled isotopomer compared to the total abundance of all isotopomers of that compound. A common formula is:
-
Isotopic Purity (%) = (Intensity of the desired labeled isotopomer) / (Sum of intensities of all isotopomers) * 100
-
-
FAQ 3: My data looks distorted after applying a natural abundance correction. What went wrong?
Answer: Data distortion after correction can occur if the correction algorithm is applied incorrectly or if the input parameters are inaccurate.
Troubleshooting Steps:
-
Verify the Molecular Formula: The correction algorithm relies on the precise elemental composition of the analyte (and any derivatization agents). An incorrect molecular formula will lead to an incorrect calculation of the natural abundance contribution.
-
Action: Double-check the chemical formula used in your correction software.
-
-
Confirm Tracer Purity Input: If your correction software accounts for tracer impurity, ensure that the purity value you entered is accurate. An incorrect purity value can lead to over- or under-correction.[2]
-
Action: Use the empirically determined tracer purity (from FAQ 2) in your calculations.
-
-
Check for Software-Specific Issues: Different correction tools may have different algorithms and require specific data input formats.
-
Evaluate MS Data Quality: Poor quality MS data, with low signal-to-noise or unresolved peaks, can lead to errors in the correction process.
-
Action: Review your raw MS data to ensure high-quality spectra.
-
FAQ 4: What software is available to correct for natural abundance and tracer impurity?
Answer: Several software packages are available to automate the correction of mass spectrometry data for natural isotopic abundance and tracer impurity. The choice of software may depend on your specific experimental setup (e.g., MS vs. MS/MS data, low vs. high resolution) and your preferred programming environment.
| Software | Key Features | Platform | Reference |
| IsoCorrectoR | Corrects MS and MS/MS data for natural abundance and tracer impurity. Applicable to any tracer isotope. | R | [1][2] |
| IsoCor | Corrects for natural abundance and tracer impurity. Can handle high-resolution MS data. | Python | [9] |
| PolyMID-Correct | Corrects for naturally occurring heavy isotopes in both low- and high-resolution MS data. Allows for programmatic integration. | Python | [8][10] |
| ICT (Isotope Correction Toolbox) | Corrects both MS and MS/MS data for natural abundance and tracer impurity. | Perl | [2] |
Data Presentation: Natural Isotopic Abundance of Common Elements
Accurate correction for natural isotopic abundance requires precise knowledge of the relative abundances of the isotopes for each element in your molecule. The following table provides the natural abundances of stable isotopes for elements commonly found in biological molecules.
| Element | Isotope | Mass (u) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 | |
| Data sourced from IUPAC reports.[11] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in minimizing isotopic impurity effects.
Caption: General workflow for a tracer study with isotopic impurity correction.
Caption: Logical flow of data correction for isotopic impurities.
Caption: Decision tree for troubleshooting inaccurate tracer study results.
References
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. almacgroup.com [almacgroup.com]
- 8. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Addressing Osmotic Stress from High Sorbitol Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with osmotic stress induced by high sorbitol concentrations in their experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death or Apoptosis
Q1: My cells are detaching and showing signs of apoptosis after sorbitol treatment. What could be wrong?
A1: Excessive cell death is a common issue when inducing osmotic stress. The concentration of sorbitol and the duration of exposure are critical factors. Here are some troubleshooting steps:
-
Optimize Sorbitol Concentration: The optimal sorbitol concentration is highly cell-type dependent. Start with a concentration range reported in the literature for your specific or a similar cell type and perform a dose-response experiment. For example, while some yeast strains can tolerate up to 1M sorbitol, many mammalian cells undergo apoptosis at concentrations above 400-500 mM.[1][2][3]
-
Reduce Exposure Time: The duration of hyperosmotic stress can significantly impact cell viability. Short-term exposure (e.g., 30 minutes to a few hours) is often sufficient to activate signaling pathways without causing widespread cell death.[1] Consider a time-course experiment to identify the optimal window for your experimental goals.
-
Gradual Adaptation: If your protocol allows, gradually increasing the sorbitol concentration in the media can allow cells to adapt to the hyperosmotic environment, reducing the shock and subsequent cell death.
-
Recovery Period: Including a recovery period in fresh isotonic media after the sorbitol treatment can allow cells to restore their volume and may prevent apoptosis.[4]
Quantitative Data: Recommended Starting Sorbitol Concentrations
| Cell Type | Sorbitol Concentration | Typical Exposure Time | Reference |
| HeLa Cells | 0.4 M | 30 minutes | [1] |
| H9c2 Cells | 0.5 M | 5 minutes - 4 hours | [3] |
| HEK293T Cells | 0.4 M | 30 minutes - 4 hours | [5] |
| S. cerevisiae (Yeast) | 1 M | 25 - 60 minutes | [2] |
| C. elegans | 275 mM (5%) in media | Chronic exposure | [6][7] |
| Sweet Potato Cells | 0.6 M | Days (for adaptation) | [8][9] |
Issue 2: Inconsistent or No Observable Cellular Response
Q2: I've treated my cells with sorbitol, but I'm not seeing the expected changes (e.g., activation of a specific signaling pathway, morphological changes). What should I do?
A2: A lack of response can be due to several factors, from the sorbitol solution itself to the specific biology of your cells.
-
Verify Sorbitol Solution: Ensure your sorbitol solution is freshly prepared and at the correct concentration. Sorbitol is a stable sugar alcohol, but it's good practice to use fresh solutions for consistency.
-
Increase Sorbitol Concentration: Your initial concentration may be too low to elicit a detectable response. Refer to the table above and literature for appropriate ranges and consider increasing the concentration incrementally. A minimum osmotic pressure is often required to activate downstream molecular changes.[4]
-
Check for Contamination: Microbial contamination can interfere with your experiment. Ensure your cell culture and all reagents are sterile.
-
Cell Line Variability: Different cell lines, and even passages of the same cell line, can respond differently to osmotic stress. Ensure your cells are healthy and within a consistent passage number range.
-
Assay Sensitivity: The assay you are using to measure the response might not be sensitive enough. For example, when looking at protein phosphorylation, ensure your antibodies are specific and your western blot protocol is optimized.
Issue 3: Artifacts in Experimental Readouts
Q3: I'm concerned that the high sorbitol concentration is interfering with my downstream assays (e.g., enzyme activity, fluorescence). How can I address this?
A3: Sorbitol, being a viscous and osmotically active molecule, can indeed interfere with certain assays.
-
Washing Steps: After sorbitol treatment, thoroughly wash the cells with an appropriate isotonic buffer (like PBS) to remove residual sorbitol before cell lysis or fixation. This is particularly important for biochemical assays. A sorbitol wash buffer can also be used prior to DNA/RNA extraction to remove interfering metabolites.[10]
-
Buffer Compatibility: When preparing cell lysates, ensure the lysis buffer is compatible with your downstream application and can effectively lyse the cells that have undergone osmotic stress.
-
Control Experiments: Include appropriate controls to account for any potential artifacts. This could include a control where sorbitol is added directly to the assay (without cells) to see if it has a direct effect on the readout.
Frequently Asked Questions (FAQs)
Q4: How does high sorbitol concentration cause osmotic stress?
A4: Sorbitol is a sugar alcohol that is not readily permeable to the cell membrane.[11] When a high concentration of sorbitol is present in the extracellular medium, it creates a hyperosmotic environment. This means the solute concentration outside the cell is higher than inside. Due to osmosis, water moves from the area of lower solute concentration (inside the cell) to the area of higher solute concentration (outside the cell). This efflux of water causes the cell to shrink and experience osmotic stress.
Q5: What are the key signaling pathways activated by sorbitol-induced osmotic stress?
A5: Cells have evolved conserved signaling pathways to respond to osmotic stress. Some of the key pathways include:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This is a major stress-activated pathway. High sorbitol concentrations lead to the rapid phosphorylation and activation of p38 MAPK.[1]
-
High-Osmolarity Glycerol (HOG) Pathway (in yeast): This is the primary osmo-sensing pathway in yeast. Hyperosmotic shock, for instance with 1M sorbitol, activates this pathway, leading to the nuclear accumulation of the Hog1p kinase.[2][12]
-
ATR (Ataxia Telangiectasia and Rad3-related) Pathway: Osmotic stress can cause nuclear compression and DNA damage, leading to the activation of the DNA damage response (DDR) kinase ATR.[4]
-
Reactive Oxygen Species (ROS) Generation: Hyperosmotic stress can induce the production of ROS, which can act as signaling molecules to activate other stress response pathways.[4][13]
Q6: How can I measure the cellular response to sorbitol-induced osmotic stress?
A6: The cellular response can be measured at multiple levels:
-
Morphological Changes: Observe changes in cell size and shape using microscopy. Cell shrinkage is a direct consequence of hyperosmotic stress.
-
Signaling Pathway Activation: Use techniques like Western blotting to detect the phosphorylation of key signaling proteins like p38 MAPK or Hog1p.[1][12]
-
Gene Expression Changes: Analyze changes in gene expression of stress-responsive genes using RT-qPCR or RNA-sequencing.
-
Cell Viability and Apoptosis Assays: Use assays like MTT, Trypan Blue exclusion, or Annexin V/PI staining to quantify cell viability and apoptosis.
-
Measurement of Intracellular Osmolytes: In some model systems, you can measure the accumulation of compatible osmolytes like glycerol, which is a hallmark of the adaptive response.[6][7]
Q7: Is sorbitol metabolized by the cells?
A7: In many experimental systems, sorbitol is considered to be a non-metabolizable sugar alcohol, making it a good agent for inducing osmotic stress without the confounding effects of metabolism.[7][8] However, some cell types may have the enzymatic machinery to slowly metabolize sorbitol. It is important to consider this possibility in the context of your specific experimental system and duration.
Experimental Protocols
Protocol 1: Induction of Osmotic Stress in Mammalian Cells for Western Blot Analysis of p38 MAPK Activation
Objective: To induce osmotic stress in a mammalian cell line (e.g., HeLa) and detect the activation of the p38 MAPK pathway.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
D-Sorbitol (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Sorbitol Preparation: Prepare a sterile 2M stock solution of D-Sorbitol in water or serum-free medium.
-
Stress Induction:
-
Cell Lysis:
-
Quickly aspirate the sorbitol-containing medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (anti-phospho-p38 and anti-total-p38).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Protocol 2: Osmotic Stress Adaptation and Viability Assay in Yeast (S. cerevisiae)
Objective: To assess the viability of yeast cells following acute and chronic exposure to high sorbitol concentrations.
Materials:
-
S. cerevisiae strain
-
YPD medium (Yeast Extract, Peptone, Dextrose)
-
D-Sorbitol
-
Sterile water
-
Microplate reader
-
Yeast viability stain (e.g., Phloxine B or Methylene Blue)
Procedure:
-
Yeast Culture: Grow an overnight culture of S. cerevisiae in YPD medium.
-
Acute Stress:
-
Dilute the overnight culture to a starting OD600 of ~0.2 in fresh YPD.
-
Grow to mid-log phase (OD600 ~0.6-0.8).
-
Add sorbitol to a final concentration of 1 M.[2]
-
Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
-
-
Chronic Adaptation (Optional):
-
Prepare YPD plates containing different concentrations of sorbitol (e.g., 0.5 M, 1 M, 1.5 M).
-
Spot serial dilutions of the overnight yeast culture onto the plates.
-
Incubate at 30°C for 2-3 days and observe growth.
-
-
Viability Staining:
-
To the aliquots from the acute stress experiment, add the viability stain according to the manufacturer's instructions.
-
Incubate for a short period.
-
Count the number of stained (dead) and unstained (live) cells using a hemocytometer and microscope.
-
-
Data Analysis: Calculate the percentage of viable cells at each time point.
Visualizations
Caption: Key signaling pathways activated by high sorbitol-induced osmotic stress.
Caption: Experimental workflow for analyzing p38 MAPK activation via Western Blot.
References
- 1. Hyperosmotic Stress Signaling to the Nucleus Disrupts the Ran Gradient and the Production of RanGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Severe Hyperosmotic Stress Issues an ER Stress-Mediated “Death Sentence” in H9c2 Cells, with p38-MAPK and Autophagy “Coming to the Rescue” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. TDP-43 Is Directed to Stress Granules by Sorbitol, a Novel Physiological Osmotic and Oxidative Stressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sorbitol treatment extends lifespan and induces the osmotic stress response in Caenorhabditis elegans [frontiersin.org]
- 7. Sorbitol treatment extends lifespan and induces the osmotic stress response in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of sorbitol induced osmotic stress on the changes of carbohydrate and free amino acid pools in sweet potato cell suspension cultures [ejournal.sinica.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. Fast and inexpensive protocols for consistent extraction of high quality DNA and RNA from challenging plant and fungal samples for high-throughput SNP genotyping and sequencing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorbitol washing complex homogenate for improved DNA extractions [protocols.io]
- 12. pnas.org [pnas.org]
- 13. Osmotic Stress Activates Two Reactive Oxygen Species Pathways with Distinct Effects on Protein Nanodomains and Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak resolution for D-Sorbitol-13C6 in chromatography
Welcome to the technical support center for the chromatographic analysis of D-Sorbitol-13C6. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve peak resolution and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of this compound.
Question 1: Why is my this compound peak co-eluting with its isomer, Mannitol?
Answer: This is a common challenge as sorbitol and mannitol are diastereomers with very similar physical properties. Achieving baseline separation requires a highly selective method.
-
Cause: The column and mobile phase combination lacks the selectivity to differentiate between the two isomers. Standard C18 columns are often ineffective.
-
Troubleshooting Steps:
-
Switch to a Specialized Column: The most effective solution is to use a column designed for sugar and sugar alcohol separations. Ion-exclusion chromatography columns, such as the Rezex line (e.g., Rezex RPM-Monosaccharide), are highly effective and can provide significant baseline separation, often using just water as the mobile phase at an elevated temperature (e.g., 75-85 °C)[1].
-
Utilize HILIC Mode: Hydrophilic Interaction Chromatography (HILIC) is another excellent option for separating polar compounds like sorbitol[2]. Columns such as those with amino or zwitterionic sulfobetaine stationary phases can provide the necessary selectivity[3][4][5].
-
Employ Chiral Stationary Phases (CSPs): For the most challenging separations, a chiral column can be used. Although sorbitol and mannitol are diastereomers, not enantiomers, the chiral environment of the stationary phase can enhance the separation between them[6][7].
-
Optimize Mobile Phase: In HILIC or amino column methods, carefully adjusting the acetonitrile/water ratio is critical. Increasing the acetonitrile content generally increases retention and can improve resolution between early-eluting peaks[8].
-
Question 2: My this compound peak is showing significant tailing or fronting. What can I do?
Answer: Poor peak shape is typically caused by secondary interactions on the column, column overload, or issues with the mobile phase.
-
Cause (Tailing):
-
Active sites on the silica backbone of the column interacting with the hydroxyl groups of sorbitol.
-
Mismatched pH between the sample solvent and the mobile phase.
-
Column degradation.
-
-
Cause (Fronting):
-
Sample overload (injecting too high a concentration).
-
Low column temperature.
-
-
Troubleshooting Steps:
-
Check for Sample Overload: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
Optimize Mobile Phase: For HILIC or amino columns, ensure the mobile phase composition is optimal. Sometimes, the addition of a small amount of a buffer or modifier can improve peak shape.
-
Increase Column Temperature: Increasing the column temperature can improve peak shape and reduce retention time[9][10]. However, be mindful of the thermal stability of your analyte and column. A temperature of 30 °C has been used successfully with amino columns[8][11].
-
Use a Different Column: If tailing persists, consider a more inert column packing material or switch to a different separation mode like ion-exchange chromatography, which is less prone to these issues for sugar alcohols[1].
-
Ensure Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent to ensure good peak shape upon injection.
-
Question 3: How can I improve the overall resolution of my chromatogram?
Answer: Improving resolution involves manipulating three key factors: efficiency (N), selectivity (α), and retention (k). The resolution equation shows how these factors are related[12].
-
Troubleshooting Steps:
-
Decrease Flow Rate: Lowering the flow rate gives more time for the analyte to interact with the stationary phase, which can lead to sharper peaks and better resolution. However, this will increase the analysis time[9][13]. A flow rate of 0.5 mL/min can sometimes double the peak area compared to 1.0 mL/min[8][11].
-
Adjust Column Temperature: Lowering the temperature generally increases retention and may improve resolution for early-eluting peaks[10]. Conversely, increasing the temperature can sometimes improve efficiency, leading to sharper peaks[9]. The effect is system-dependent and should be tested.
-
Increase Column Length or Decrease Particle Size: A longer column or a column packed with smaller particles will increase the number of theoretical plates (efficiency), leading to better resolution. Be aware that this will also increase backpressure[9][12].
-
Change the Mobile Phase: Modifying the mobile phase composition (e.g., the organic-to-aqueous ratio in HILIC) is one of the most powerful ways to change selectivity and, therefore, resolution[12][13].
-
Change the Stationary Phase: If adjusting the mobile phase is insufficient, changing the column to one with a different stationary phase chemistry (e.g., from an amino column to an ion-exchange column) will have the most dramatic impact on selectivity and resolution[12].
-
Question 4: I am using Gas Chromatography (GC). Why can't I see my this compound peak?
Answer: this compound is a polar, non-volatile polyol. It cannot be analyzed directly by GC without chemical modification.
-
Cause: The compound is not volatile enough to travel through the GC column at typical operating temperatures and will likely decompose in the hot injection port.
-
Solution: You must perform a chemical derivatization step before GC analysis to increase the volatility of the sorbitol molecule[14]. Common derivatization methods for polyols include silylation (e.g., using BSTFA) or acetylation. Another approach involves using n-butane boronic acid[15].
Quantitative Data Summary
The following tables summarize operational parameters from various validated methods for sorbitol analysis.
Table 1: HPLC Method Parameters for Sorbitol Analysis
| Parameter | Method 1: Amino Column | Method 2: Ion-Exclusion | Method 3: Ion-Exclusion (USP-like) |
| Column Type | Inertsil Amino (3 µm, 250 x 4.6 mm)[8] | Rezex RPM-Monosaccharide[1] | Calcium-type cation-exchange resin[15] |
| Mobile Phase | Acetonitrile:Water (78:22 v/v)[8][11] | Water (HPLC Grade)[1] | Water (HPLC Grade)[15] |
| Flow Rate | 1.0 mL/min[8][11] | 0.6 mL/min[1] | 0.8 mL/min[15] |
| Column Temperature | 30 °C[8][11] | 75 - 85 °C[1] | 75 °C[15] |
| Detector | ELSD, UV-VIS (191 nm)[8][11] | Refractive Index (RI) | Refractive Index (RI)[15] |
| Injection Volume | 100 µL[8] | Not Specified | 20 µL[15] |
| Key Advantage | Good for simultaneous analysis with glycerol. | Excellent separation of sorbitol and mannitol. | Simple, robust isocratic method. |
Experimental Protocols
Protocol 1: HPLC Method for this compound using an Amino Column
This protocol is based on a validated isocratic method for the analysis of sorbitol in pharmaceutical formulations[8][11].
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, degasser, column oven, and autosampler.
-
Evaporative Light Scattering Detector (ELSD) or a UV-VIS detector.
-
Analytical Column: Inertsil Amino, 250 x 4.6 mm, 3 µm particle size[8].
-
-
Chromatographic Conditions:
-
Mobile Phase/Eluent: Prepare a mixture of Acetonitrile and Water in a 78:22 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Autosampler Temperature: 5 °C.
-
Injection Volume: 100 µL.
-
Detector Settings (ELSD): Evaporation temperature 40 °C; Nebulization temperature 70 °C; Nitrogen gas flow 0.90 L/min[8].
-
Detector Settings (UV-VIS): Wavelength set to 191 nm[8].
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve and dilute the sample using the mobile phase as the diluent to the desired concentration.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared standard and sample solutions.
-
Identify the this compound peak based on the retention time of a pure standard.
-
Protocol 2: GC-MS Method for this compound (with Derivatization)
This protocol outlines the necessary steps for analyzing this compound using Gas Chromatography, which requires a derivatization step[14].
-
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A column suitable for sugar analysis, such as one packed with silicone OV-225 on a solid support[15].
-
-
Derivatization Procedure (using n-butane boronic acid):
-
Accurately prepare a standard solution of this compound in methanol.
-
Pipette 1 mL of the standard solution into a 5 mL vial.
-
Evaporate the solvent on a hot water bath (~70 °C) and then evaporate to complete dryness in a vacuum oven[15].
-
Accurately add 1 mL of a derivatization reagent solution (e.g., n-butane boronic acid in an appropriate solvent, with an internal standard like methyl nonadecanate) to the vial[15].
-
Shake the vial gently to ensure the residue is fully dissolved and the reaction proceeds.
-
The sample is now ready for injection.
-
-
GC Conditions (Example):
-
Column Temperature: 220 °C (Isothermal).
-
Injection Port Temperature: 250 °C.
-
Carrier Gas: Nitrogen or Helium.
-
Flow Rate: Adjust to optimal conditions for the specific instrument and column used[15].
-
-
Procedure:
-
Inject the derivatized sample into the GC.
-
For GC-MS, analyze the resulting mass spectrum. The derivatized this compound will show a characteristic fragmentation pattern and a mass shift corresponding to the six 13C atoms[14].
-
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in chromatography.
Caption: Decision tree for selecting a suitable chromatographic method for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Simple determination of sorbitol using HPLC with RI detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 8. academic.oup.com [academic.oup.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. This compound | 121067-66-1 | Benchchem [benchchem.com]
- 15. customs.go.jp [customs.go.jp]
Derivatization methods for GC-MS analysis of D-Sorbitol-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of D-Sorbitol-13C6 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other sugars and sugar alcohols, is a polar and non-volatile molecule.[1][2] These properties make it unsuitable for direct analysis by GC, which requires compounds to be volatile and thermally stable.[3][4] Derivatization chemically modifies the sorbitol molecule, replacing its polar hydroxyl (-OH) groups with less polar, more volatile functional groups.[3][5] This process increases volatility, reduces adsorption to the GC column, and improves chromatographic peak shape and detection.[3][6]
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization techniques for polyols like sorbitol are silylation and acetylation.[1][2][7]
-
Silylation: This method replaces active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group.[3][4] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), or a mixture of hexamethyldisilazane (HMDS) and TMCS in pyridine.[4][8]
-
Acetylation (Alditol Acetate Formation): This is a two-step process that first reduces any aldehyde or ketone groups to hydroxyl groups, followed by acetylation of all hydroxyl groups with acetic anhydride.[1] For sorbitol, which is already an alditol, only the acetylation step is necessary. This method is advantageous as it typically produces a single derivative peak.[1][2]
Q3: Does the derivatization process differ for this compound compared to unlabeled D-Sorbitol?
A3: The chemical reactivity of this compound is identical to that of unlabeled D-Sorbitol. Therefore, the same derivatization protocols can be applied. The primary difference will be the mass of the resulting derivative, which will be higher for the 13C-labeled compound. This mass difference is the basis for its use as an internal standard in metabolic flux analysis and quantitative studies.[9]
Q4: How do I choose the best derivatization reagent?
A4: The choice of reagent depends on several factors, including the other compounds in your sample, potential for side reactions, and desired chromatographic outcome.
-
Silylation (e.g., BSTFA): This is a very common and effective method.[4] It is relatively fast and can be performed at moderate temperatures. However, silylating reagents and the resulting TMS-ethers are sensitive to moisture.[3][4][10]
-
Alditol Acetylation: This method is robust and the derivatives are stable. It is particularly useful for complex mixtures of sugars as it can simplify the chromatogram by producing a single peak for each alditol.[1] However, the procedure is more involved than silylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks for this compound derivative | Incomplete derivatization reaction. | - Ensure all reagents are fresh and have been stored correctly to prevent degradation.- Optimize reaction time and temperature. For silylation of sorbitol, heating at 70°C for up to 2 hours may be necessary to ensure complete reaction.[11]- Use a catalyst (e.g., 1% TMCS in BSTFA) to enhance the reactivity of the silylating agent.[4][12] |
| Presence of water in the sample or reagents.[10] | - Thoroughly dry the sample before adding derivatization reagents. Freeze-drying is a highly effective method.[10]- Use anhydrous solvents and store reagents in a desiccator.[10]- Silylating reagents are highly sensitive to moisture and will react preferentially with water.[3][4] | |
| Degradation of the derivative. | - Analyze the sample as soon as possible after derivatization, as some derivatives can be unstable over time.- Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation. | |
| Broad or tailing peaks | Adsorption of the analyte onto active sites in the GC system. | - Confirm that the derivatization was complete. Underivatized hydroxyl groups will cause tailing.- Perform regular maintenance on your GC system, including cleaning the inlet and cutting the front of the column.[7]- Use a deactivated liner in the GC inlet.[7] |
| Poor chromatographic conditions. | - Optimize the GC temperature program to ensure the derivative is properly focused at the start of the run and elutes as a sharp peak. | |
| Multiple peaks for this compound | Incomplete derivatization. | - This can result in peaks for partially derivatized sorbitol. Increase the reaction time, temperature, or amount of derivatizing reagent.[4] |
| Isomer formation during derivatization (less common for sorbitol). | - Some derivatization methods, like oximation followed by silylation, can produce syn- and anti-isomers for reducing sugars, resulting in two peaks.[1] Alditol acetylation avoids this by first reducing the carbonyl group, yielding a single peak.[1][2] For sorbitol, which is already a sugar alcohol, this is not an issue. | |
| Shifting retention times | Inconsistent derivatization. | - Ensure precise and repeatable volumes of sample and reagents are used for every sample and standard. |
| Issues with the GC system. | - Check for leaks in the GC system.- Ensure consistent oven temperature programming and carrier gas flow rates.- Column aging can also lead to retention time shifts. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Evaporate an appropriate volume of the sample containing this compound to complete dryness under a stream of nitrogen or in a vacuum concentrator. It is critical that the sample is completely dry.[8][10]
-
Derivatization:
-
Add 100 µL of pyridine to the dried sample and vortex to dissolve.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60-120 minutes.[11]
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Protocol 2: Alditol Acetate Formation
This protocol is adapted for sorbitol, which does not require the initial reduction step.
-
Sample Preparation: Evaporate the sample containing this compound to dryness.
-
Acetylation:
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the dry sample.
-
Cap the vial tightly and heat at 100°C for 60 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the pyridine and acetic anhydride under a stream of nitrogen.
-
Add 200 µL of ethyl acetate and 200 µL of water to partition the derivative. Vortex thoroughly.
-
Allow the layers to separate and transfer the upper ethyl acetate layer to a clean vial for analysis.
-
-
Analysis:
-
Inject 1 µL of the ethyl acetate solution into the GC-MS.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of polyols like sorbitol.
| Derivatization Method | Reagent(s) | Typical Solvent | Temperature (°C) | Time (min) | Key Considerations |
| Silylation | BSTFA + 1% TMCS | Pyridine, Acetonitrile | 70 - 75 | 30 - 120 | Highly sensitive to moisture.[2][4] Reaction time and temperature may need optimization.[4][11] |
| Silylation | HMDS + TMCS | Pyridine | Room Temp - 70 | 30 - Overnight | A 3:1:9 mixture of HMDS:TMCS:Pyridine is commonly used.[8] |
| Acetylation | Acetic Anhydride | Pyridine | 100 | 30 - 60 | Derivatives are generally very stable. The work-up procedure is more extensive. |
Visualizations
Caption: General workflow for the derivatization of this compound prior to GC-MS analysis.
Caption: Logical troubleshooting workflow for common issues in GC-MS analysis of derivatized sorbitol.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. restek.com [restek.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gcms.cz [gcms.cz]
- 7. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Time-Course Design for Dynamic Metabolic Flux Analysis with D-Sorbitol-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Sorbitol-13C6 for dynamic metabolic flux analysis (dMFA).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in dynamic metabolic flux analysis?
A1: this compound is used as a stable isotope tracer to investigate the dynamics of the polyol pathway and its interplay with central carbon metabolism, including glycolysis and gluconeogenesis.[1] By tracing the incorporation of the 13C label into various metabolites over time, researchers can quantify intracellular metabolic fluxes and understand how these fluxes change in response to specific perturbations or conditions.
Q2: What are the key stages of a 13C-MFA experiment?
A2: A 13C-MFA experiment generally consists of five main stages: (1) Experimental design, including tracer selection; (2) The tracer experiment itself where the labeled substrate is introduced to the biological system; (3) Isotopic labeling measurement using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR); (4) Flux estimation using computational software; and (5) Statistical analysis to assess the goodness-of-fit and determine confidence intervals for the calculated fluxes.[2]
Q3: How does dynamic MFA (dMFA) differ from steady-state MFA?
A3: Steady-state MFA assumes that intracellular metabolite concentrations and fluxes are constant over time. In contrast, dynamic MFA is applied to transient conditions where fluxes and metabolite pools are changing.[3] dMFA is particularly useful for studying cellular responses to environmental shifts or drug treatments, as it captures the time-resolved reorganization of metabolic pathways.
Q4: How is this compound metabolized by cells?
A4: D-Sorbitol is a six-carbon sugar alcohol.[4] In many cell types, it is a key component of the polyol pathway. D-Sorbitol can be synthesized from glucose by aldose reductase and can be converted to fructose by sorbitol dehydrogenase.[5] When this compound is introduced, the six labeled carbons can be traced as they enter glycolysis (as fructose-6-phosphate) and other interconnected pathways.
Troubleshooting Guides
Q1: I am not seeing significant incorporation of the 13C label from this compound into my target metabolites. What could be the issue?
A1: Several factors could contribute to low label incorporation:
-
Low activity of the polyol pathway: The cell type you are using may have low expression or activity of aldose reductase or sorbitol dehydrogenase, the key enzymes for sorbitol metabolism.
-
Insufficient incubation time: The time course of your experiment may be too short for the label to be incorporated into downstream metabolites. Isotopic steady state for TCA cycle intermediates, for example, can take several hours to achieve.[6]
-
Cellular transport limitations: The cells may not be efficiently taking up the this compound from the medium.
-
Incorrect sampling or quenching: Inefficient quenching of metabolic activity can lead to the loss of labeled intermediates.
Q2: My mass spectrometry data shows a complex pattern of isotopologues that is difficult to interpret. What are the next steps?
A2: Complex isotopologue distributions are common in 13C-MFA.
-
Use appropriate software: Employ specialized software designed for 13C-MFA data analysis. These tools can correct for the natural abundance of 13C and help to deconvolute the mass isotopomer distributions to determine the true extent of labeling.
-
Consider positional isotopomer analysis: Advanced techniques like tandem mass spectrometry (MS/MS) can help to determine the position of the 13C labels within a molecule, providing more detailed information about the active metabolic pathways.
-
Refine your metabolic model: The complexity may arise from unexpected metabolic pathways being active. Re-evaluate the metabolic network model used for your flux calculations to ensure it accurately represents the biological system.
Q3: The calculated fluxes from my dMFA have very large confidence intervals, making the results unreliable. How can I improve the precision of my flux estimations?
A3: The precision of flux estimations is highly dependent on the experimental design.[7]
-
Optimize the tracer: While you are using this compound, consider if a combination of tracers could provide better resolution for specific pathways of interest. For example, co-feeding with a differently labeled glucose or glutamine tracer can provide more constraints on the model.
-
Increase the number of time points: A dynamic experiment relies on capturing the change in labeling over time. Increasing the sampling frequency, especially during the initial phase of label incorporation, can provide more data to constrain the flux calculations.
-
Measure extracellular rates accurately: Precise measurements of substrate uptake and product secretion rates are crucial inputs for the flux model and significantly impact the accuracy of the calculated intracellular fluxes.
Data Presentation
Below are illustrative examples of how quantitative data from a dynamic metabolic flux analysis experiment can be presented. The values are representative and will vary based on the specific experimental system.
Table 1: Time-course of this compound Uptake and Lactate-13C3 Secretion
| Time (minutes) | This compound in Medium (mM) | Lactate-13C3 in Medium (mM) |
| 0 | 10.00 | 0.00 |
| 5 | 9.50 | 0.25 |
| 15 | 8.50 | 0.75 |
| 30 | 7.00 | 1.50 |
| 60 | 5.00 | 2.50 |
Table 2: Fractional Contribution of this compound to Intracellular Metabolite Pools Over Time
| Time (minutes) | Metabolite | M+6 Isotopologue Abundance (%) |
| 5 | Fructose-6-Phosphate | 15.2 |
| 5 | Citrate | 5.1 |
| 30 | Fructose-6-Phosphate | 45.8 |
| 30 | Citrate | 22.3 |
| 60 | Fructose-6-Phosphate | 60.1 |
| 60 | Citrate | 48.9 |
Experimental Protocols
Protocol: Time-Course Dynamic Metabolic Flux Analysis using this compound
-
Cell Culture and Adaptation:
-
Culture cells to the desired density in standard growth medium.
-
Prior to the experiment, switch the cells to a medium containing the unlabeled version of the primary carbon source (e.g., glucose) at the same concentration as the planned this compound concentration to allow for adaptation.
-
-
Tracer Experiment Initiation:
-
At time zero, replace the adaptation medium with the experimental medium containing this compound. This can be done by centrifugation and resuspension for suspension cells, or by a quick medium exchange for adherent cells.
-
-
Time-Course Sampling:
-
At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), rapidly collect a known quantity of cells.
-
Simultaneously, collect a sample of the extracellular medium for analysis of substrate uptake and metabolite secretion.
-
-
Metabolic Quenching and Metabolite Extraction:
-
Immediately quench the metabolic activity of the collected cells by, for example, submerging the cell pellet in liquid nitrogen or using a cold methanol-water solution.
-
Extract the intracellular metabolites using a suitable solvent system (e.g., 80% methanol).
-
-
Sample Analysis:
-
Analyze the extracellular medium samples to quantify the concentration of this compound and any secreted labeled metabolites (e.g., lactate-13C3) using LC-MS or an appropriate biochemical assay.
-
Analyze the intracellular metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distributions of key metabolites in the central carbon pathways.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of 13C.
-
Use the time-course data on extracellular rates and intracellular labeling patterns as inputs for a computational model of cellular metabolism.
-
Employ software designed for non-stationary 13C-MFA to calculate the time-dependent metabolic fluxes.
-
Mandatory Visualizations
References
- 1. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. DIAL : download document [dial.uclouvain.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
Quality control and purity assessment of D-Sorbitol-13C6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of D-Sorbitol-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the key quality parameters to consider for this compound?
A1: The primary quality parameters for this compound are isotopic purity, chemical purity, and water content. Isotopic purity ensures that the desired level of 13C enrichment is present, which is critical for metabolic tracing studies. Chemical purity confirms the absence of other organic molecules, such as the common isomeric impurity, mannitol. Water content is important as it can affect the accurate weighing of the compound for preparing solutions of a specific concentration.[1]
Q2: What is the expected isotopic enrichment for this compound?
A2: Typically, this compound is supplied with an isotopic purity of 99 atom % 13C. This means that 99% of the carbon atoms in the molecule are the 13C isotope.
Q3: What are the common impurities found in this compound?
A3: The most common chemical impurity is D-Mannitol-13C6, an isomer of this compound.[2] Other potential impurities could include residual starting materials from synthesis, such as D-Glucose-13C6 or D-Fructose-13C6, and other sugar alcohols.[2] It is also important to consider elemental impurities and residual solvents.[3][4]
Q4: Why is derivatization required for the GC-MS analysis of this compound?
A4: this compound is a polar and non-volatile polyol, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2] Derivatization, typically through silylation, is a necessary step to increase its volatility, allowing it to be vaporized in the GC inlet and travel through the analytical column.[2][5]
Q5: How can I determine the water content of my this compound sample?
A5: The water content of this compound is best determined using Karl Fischer titration.[1] This technique is specific for water and provides accurate quantification. Both volumetric and coulometric Karl Fischer titration methods can be used, with the choice depending on the expected water content.[6]
Quantitative Data Summary
For easy comparison, the following tables summarize the key quantitative data for the quality control of this compound.
Table 1: Typical Specifications for this compound
| Parameter | Specification | Analytical Method |
| Isotopic Purity | ≥ 99 atom % 13C | Mass Spectrometry, NMR |
| Chemical Purity | ≥ 98% | HPLC, GC-MS |
| Water Content | As specified on CoA | Karl Fischer Titration |
| Appearance | White solid | Visual Inspection |
| Molecular Weight | ~188.13 g/mol | Mass Spectrometry |
Table 2: Common Impurities and Recommended Limits
| Impurity | Typical Limit | Analytical Method |
| D-Mannitol-13C6 | Report value | HPLC, GC-MS |
| Unlabeled D-Sorbitol | Report value | Mass Spectrometry |
| Reducing Sugars | ≤ 0.1% | HPLC |
| Heavy Metals | ≤ 5 ppm | ICP-MS |
| Residual Solvents | As per USP <467> | GC-HS |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound and quantifying impurities like mannitol.
1. Materials and Reagents:
-
This compound sample
-
D-Sorbitol and D-Mannitol reference standards
-
HPLC grade water
-
HPLC grade acetonitrile
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a Refractive Index Detector (RID)
-
Amino or ion-exchange column suitable for sugar alcohol separation (e.g., Aminex HPX-87C)
3. Chromatographic Conditions:
-
Mobile Phase: Degassed HPLC grade water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80-85 °C
-
Injection Volume: 20 µL
-
Detector: RID, temperature maintained at 35-40 °C
4. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of HPLC grade water.
-
Prepare standard solutions of D-Sorbitol and D-Mannitol in a similar concentration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to determine their retention times.
-
Inject the this compound sample solution.
-
Identify and quantify the this compound peak and any impurity peaks by comparing with the standards.
Protocol 2: Isotopic Purity and Impurity Profiling by GC-MS after Silylation
This protocol describes the derivatization and subsequent GC-MS analysis to confirm isotopic enrichment and identify volatile impurities.
1. Materials and Reagents:
-
This compound sample
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (anhydrous)
-
Internal standard (e.g., Sorbitol-d7)
2. Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane)
3. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add the internal standard.
-
Evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and vortex to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature. The sample is now ready for injection.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-700
5. Data Analysis:
-
Analyze the mass spectrum of the derivatized this compound peak to confirm the mass shift corresponding to the six 13C atoms.
-
Identify and quantify any impurities based on their retention times and mass spectra.
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol outlines the volumetric Karl Fischer titration for quantifying the water content in this compound.
1. Materials and Reagents:
-
This compound sample
-
Karl Fischer titrant (e.g., CombiTitrant 5)
-
Karl Fischer solvent (e.g., methanol or a specialized solvent for sugar alcohols)
-
Formamide (if required for solubility)
2. Instrumentation:
-
Volumetric Karl Fischer titrator with a platinum electrode
3. Procedure:
-
Add the Karl Fischer solvent to the titration vessel and pre-titrate to a dry endpoint.
-
Accurately weigh a suitable amount of the this compound sample and add it to the vessel. For samples that dissolve poorly in methanol, the addition of formamide to the solvent can improve solubility; however, the proportion of formamide should not exceed 50%. Titrating at a warmer temperature (e.g., 50°C) can also be beneficial.
-
Start the titration. The instrument will automatically add the titrant until the endpoint is reached.
-
The water content is then calculated by the instrument based on the amount of titrant consumed.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Silanol interactions with the column. 2. Column contamination. 3. Mismatch between sample solvent and mobile phase. | 1. Use a column specifically designed for sugar analysis. 2. Flush the column with a strong solvent. 3. Dissolve the sample in the mobile phase.[7] |
| Poor Resolution between Sorbitol and Mannitol | 1. Inappropriate column. 2. Suboptimal mobile phase or flow rate. 3. Incorrect column temperature. | 1. Use a high-resolution ion-exchange column for sugars. 2. Optimize the flow rate (lower flow rates often improve resolution). 3. Increase the column temperature to enhance separation efficiency. |
| Drifting Retention Times | 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Pump malfunction or leaks.[7] | 1. Prepare fresh mobile phase and ensure it is well-degassed. 2. Use a reliable column oven. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow.[7] |
| No Peaks or Very Small Peaks | 1. Injector issue. 2. Detector not turned on or malfunctioning. 3. Sample concentration too low. | 1. Ensure the sample loop is completely filled and there are no blockages. 2. Check the detector settings and lamp status. 3. Prepare a more concentrated sample. |
GC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Multiple Peaks for a Single Standard | 1. Incomplete derivatization. 2. Formation of anomers (for reducing sugars, not sorbitol). 3. Degradation of the analyte in the injector. | 1. Ensure all reagents are anhydrous and optimize the reaction time and temperature. 2. For reducing sugars, an oximation step before silylation can simplify the chromatogram.[8] 3. Lower the injector temperature. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC liner or column. 2. Column contamination. 3. Overloading the column. | 1. Use a deactivated liner and column. 2. Bake out the column or trim the front end. 3. Inject a smaller volume or a more dilute sample. |
| Low Signal Intensity | 1. Inefficient derivatization. 2. Adsorption of the analyte in the system. 3. MS source needs cleaning. | 1. Check the derivatization reagents for freshness. 2. Ensure all surfaces in the sample path are inert. 3. Perform routine MS source maintenance. |
| Baseline Noise or Ghost Peaks | 1. Contaminated carrier gas or gas lines. 2. Septum bleed. 3. Carryover from a previous injection. | 1. Use high-purity carrier gas and install traps. 2. Use a high-quality, low-bleed septum. 3. Run a solvent blank after highly concentrated samples. |
Visualizations
Caption: Experimental workflow for this compound quality control.
Caption: The Polyol Pathway showing the conversion of Glucose-13C6 to Fructose-13C6 via this compound.[9][10][11][12]
References
- 1. science.rsu.lv [science.rsu.lv]
- 2. This compound | 121067-66-1 | Benchchem [benchchem.com]
- 3. himedialabs.com [himedialabs.com]
- 4. analytik-jena.com [analytik-jena.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quveon.com [quveon.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. restek.com [restek.com]
- 9. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 10. Polyol pathway - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
The Gold Standard for Endogenous D-Sorbitol Quantification: A Comparative Guide to Using D-Sorbitol-13C6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise measurement of endogenous D-sorbitol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of D-Sorbitol-13C6 against alternative internal standards, supported by experimental data and detailed protocols. The evidence strongly indicates that this compound, a stable isotope-labeled internal standard, offers superior performance in mass spectrometry-based quantification assays.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and matrix effects.[1] Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to the endogenous analyte.[2] This guide will delve into the practical advantages of using this compound and provide the necessary information to implement this superior analytical approach.
Performance Comparison: this compound vs. Alternative Internal Standards
The primary advantage of this compound lies in its ability to compensate for matrix effects, a common challenge in the analysis of complex biological samples.[1] Matrix effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement, resulting in inaccurate quantification. As this compound co-elutes with and has the same ionization efficiency as endogenous D-sorbitol, it experiences the same matrix effects, allowing for accurate correction.
In contrast, other commonly used internal standards for sugar alcohol analysis, such as xylitol, propylene glycol, or methyl nonadecanate, are structurally different from D-sorbitol.[3][4] This can lead to differences in chromatographic retention, ionization efficiency, and susceptibility to matrix effects, potentially compromising the accuracy of the results.
While direct head-to-head comparative studies with quantitative performance data for all possible internal standards for D-sorbitol are limited in publicly available literature, the validation data from studies using this compound demonstrates its suitability for robust and accurate quantification.
| Parameter | This compound (LC-MS/MS) | Alternative Internal Standards (e.g., Xylitol, Propylene Glycol) | Rationale for this compound's Superiority |
| Matrix Effect Compensation | Excellent | Variable to Poor | Co-elution and identical ionization efficiency to D-sorbitol ensure accurate correction for ion suppression or enhancement.[1] |
| Intra-assay Precision (%CV) | < 15%[5] | Method-dependent, can be higher due to differential matrix effects. | Near-identical chemical and physical properties minimize variability during sample processing and analysis. |
| Inter-assay Precision (%CV) | < 15%[5] | Method-dependent, can be higher due to differential matrix effects. | Consistent performance across different analytical runs and sample matrices. |
| Accuracy (% Recovery) | 85-115%[5] | Can be compromised by differential recovery and matrix effects. | Corrects for analyte loss during sample preparation more effectively than structurally different compounds. |
| Linearity (R²) | > 0.99[5] | Generally good, but can be affected by non-linear matrix effects. | The consistent response ratio between the analyte and internal standard ensures a linear relationship over a wide concentration range. |
| Method Specificity | High | Can be lower if the internal standard co-elutes with other sample components. | The mass difference allows for highly specific detection of both the analyte and the internal standard by mass spectrometry. |
D-Sorbitol Metabolic Pathway
The quantification of endogenous D-sorbitol is often crucial for studying its role in various physiological and pathological processes, most notably in the context of diabetic complications. The polyol pathway, which converts glucose to fructose via sorbitol, is a key area of investigation.
Caption: The Polyol Pathway illustrating the conversion of glucose to fructose through the intermediate D-sorbitol.
Experimental Workflow for D-Sorbitol Quantification
The following diagram outlines a typical workflow for the quantification of endogenous D-sorbitol in biological samples using this compound as an internal standard with LC-MS/MS.
Caption: A generalized workflow for the quantification of endogenous D-sorbitol using this compound and LC-MS/MS.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the quantification of endogenous D-sorbitol using this compound as an internal standard.
Sample Preparation from Human Plasma[5]
-
Objective: To extract D-sorbitol from human plasma samples.
-
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile
-
Centrifuge
-
Vortex mixer
-
-
Protocol:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis[5]
-
Objective: To separate and detect D-sorbitol and this compound.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like sorbitol.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Sorbitol: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the 13C-labeled precursor ion to its corresponding product ion. The mass shift of +6 Da for this compound allows for its specific detection.[6]
-
-
Data Analysis and Quantification
-
Objective: To calculate the concentration of endogenous D-sorbitol.
-
Procedure:
-
Integrate the peak areas of the MRM transitions for both endogenous D-sorbitol and this compound.
-
Calculate the peak area ratio of D-sorbitol to this compound.
-
Construct a calibration curve by analyzing standards with known concentrations of D-sorbitol and a fixed concentration of this compound.
-
Determine the concentration of endogenous D-sorbitol in the samples by interpolating their peak area ratios on the calibration curve.
-
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. customs.go.jp [customs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Metabolic Flux Analysis Results: A Comparison of Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing critical insights into cellular physiology and pathology. The choice of isotopic tracer is a crucial experimental design parameter that significantly influences the precision and accuracy of the determined metabolic fluxes. This guide provides an objective comparison of MFA results obtained using different isotopic tracers, with a focus on the commonly used 13C-labeled glucose and glutamine tracers in mammalian cells. The information presented here is supported by experimental data to aid researchers in selecting the optimal tracer for their specific research questions, particularly in the context of drug development and disease modeling.
Data Presentation: Comparative Flux Analysis
The following tables summarize the metabolic flux data obtained from studies utilizing different 13C isotopic tracers to probe central carbon metabolism in mammalian cells. The data highlights the strengths of different tracers in resolving fluxes within specific pathways, namely Glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) Cycle. Fluxes are presented as relative values, with confidence intervals indicating the precision of the measurement.
Table 1: Comparison of Metabolic Fluxes in Glycolysis and Pentose Phosphate Pathway
| Reaction | [1,2-13C2]glucose | [U-13C5]glutamine | Optimal Tracer |
| Glycolysis | |||
| Glucose uptake | 100 ± 5 | Not well-resolved | [1,2-13C2]glucose |
| Phosphofructokinase | 85 ± 4 | Not well-resolved | [1,2-13C2]glucose |
| Pyruvate kinase | 160 ± 8 | Not well-resolved | [1,2-13C2]glucose |
| Lactate dehydrogenase | 70 ± 6 | Not well-resolved | [1,2-13C2]glucose |
| Pentose Phosphate Pathway | |||
| G6P dehydrogenase (oxidative) | 15 ± 2 | Not well-resolved | [1,2-13C2]glucose |
| Transketolase | 10 ± 1.5 | Not well-resolved | [1,2-13C2]glucose |
| Transaldolase | 8 ± 1.2 | Not well-resolved | [1,2-13C2]glucose |
Data synthesized from Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174.[1][2]
Table 2: Comparison of Metabolic Fluxes in the TCA Cycle and Anaplerosis
| Reaction | [1,2-13C2]glucose | [U-13C5]glutamine | Optimal Tracer |
| TCA Cycle | |||
| Citrate synthase | 55 ± 6 | 95 ± 5 | [U-13C5]glutamine |
| Isocitrate dehydrogenase | 50 ± 5 | 90 ± 4 | [U-13C5]glutamine |
| α-ketoglutarate dehydrogenase | 45 ± 5 | 85 ± 4 | [U-13C5]glutamine |
| Succinate dehydrogenase | 40 ± 4 | 80 ± 3 | [U-13C5]glutamine |
| Malate dehydrogenase | 150 ± 15 | 180 ± 9 | [U-13C5]glutamine |
| Anaplerosis/Cataplerosis | |||
| Pyruvate carboxylase | 10 ± 3 | 15 ± 2 | [U-13C5]glutamine |
| Glutaminase | Not well-resolved | 100 ± 7 | [U-13C5]glutamine |
| Malic enzyme | 5 ± 2 | 8 ± 1 | [U-13C5]glutamine |
Data synthesized from Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174.[1][2]
Experimental Protocols
The following is a generalized protocol for performing a 13C-MFA experiment in mammalian cells, based on methodologies reported in peer-reviewed literature.[1][3]
1. Cell Culture and Isotopic Labeling:
-
Cell Line: A549 human lung carcinoma cells (or other cell line of interest).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Isotopic Tracers:
-
For Glycolysis/PPP analysis: DMEM containing [1,2-13C2]glucose.
-
For TCA cycle analysis: DMEM containing [U-13C5]glutamine.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add the appropriate 13C-labeled medium to the cells.
-
Incubate for a sufficient time to reach isotopic steady-state. This is typically achieved within 1.5 hours for glycolytic metabolites with [1,2-13C2]glucose and within 3 hours for TCA cycle metabolites with [U-13C5]glutamine.[3]
-
2. Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with cold PBS.
-
Quench metabolism by adding cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
3. Derivatization and GC-MS Analysis:
-
Derivatization:
-
Resuspend the dried metabolites in 30 µL of methoxyamine hydrochloride in pyridine and incubate at 37°C for 2 hours.
-
Add 45 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 30 minutes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: Agilent 6890 GC coupled to a 5975B MS.
-
Column: DB-35MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode at 270°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Hold at 100°C for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min.
-
MS Parameters: Electron impact (EI) ionization at 70 eV. Scan mode from m/z 50 to 600.
-
4. Flux Estimation:
-
The mass isotopomer distributions (MIDs) of the measured metabolites are determined from the GC-MS data.
-
The MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) are used as inputs for a metabolic model.
-
Computational software (e.g., INCA, Metran) is used to estimate the intracellular fluxes by minimizing the difference between the experimentally measured and the model-predicted MIDs.
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways and the general experimental workflow for 13C-MFA.
Conclusion
The cross-validation of MFA results using different isotopic tracers is essential for obtaining a comprehensive and accurate understanding of cellular metabolism. As demonstrated by the presented data, [1,2-13C2]glucose is the superior tracer for elucidating fluxes in glycolysis and the pentose phosphate pathway, providing high precision for these pathways.[1][2] Conversely, [U-13C5]glutamine is the preferred tracer for analyzing the TCA cycle and anaplerotic reactions, as it provides more informative labeling patterns for these intermediates.[1][2] For a complete picture of central carbon metabolism, a parallel labeling strategy using both [1,2-13C2]glucose and [U-13C5]glutamine is often the most effective approach.[4] Researchers and drug development professionals should carefully consider the specific metabolic pathways of interest when selecting an isotopic tracer to ensure the generation of high-quality, reliable metabolic flux data.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: D-Sorbitol-13C6 Versus Deuterated Sorbitol for Metabolic Studies
For researchers, scientists, and drug development professionals embarking on metabolic studies involving the polyol pathway, the choice of isotopic tracer is a critical decision that can significantly impact experimental outcomes and data interpretation. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of sorbitol: D-Sorbitol-13C6 and deuterated sorbitol. By examining their performance based on available experimental data, this document aims to equip researchers with the necessary information to select the optimal tracer for their specific research questions.
The use of stable isotopes to trace the metabolic fate of molecules has revolutionized our understanding of complex biochemical networks.[1] D-Sorbitol, a key intermediate in the polyol pathway, is of particular interest in studies related to diabetes complications, where its accumulation in tissues can lead to cellular damage.[2][3] Both carbon-13 (¹³C) and deuterium (²H or D) labeling of sorbitol offer powerful tools for metabolic flux analysis, but they are not without their distinct advantages and disadvantages.
Core Differences and Key Considerations
The fundamental difference between this compound and deuterated sorbitol lies in the isotopic label itself and its influence on the molecule's physicochemical properties. Replacing carbon-12 with carbon-13 results in a minimal change in mass and chemical behavior, making ¹³C-labeled compounds excellent tracers for mapping the flow of carbon atoms through metabolic pathways.[4] In contrast, the substitution of hydrogen with deuterium doubles the atomic mass at the site of labeling, which can lead to a more pronounced kinetic isotope effect (KIE), potentially altering the rate of enzymatic reactions.[5]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative differences between this compound and deuterated sorbitol based on established principles of isotope tracing and available experimental data for related compounds.
| Feature | This compound | Deuterated Sorbitol | Rationale & References |
| Kinetic Isotope Effect (KIE) | Negligible to small | Significant | The greater mass difference between deuterium and hydrogen compared to ¹³C and ¹²C leads to a more substantial KIE, which can alter reaction rates.[5][6] |
| Metabolic Pathway Tracing | High fidelity for carbon backbone | Potential for altered kinetics | ¹³C labeling provides a direct map of carbon atom transitions. Deuterium's KIE can potentially reroute metabolic flux, a phenomenon known as metabolic switching.[5][7] |
| Analytical Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Both isotopes can be detected by MS and NMR, though the specific instrumentation and experimental setup will differ.[1][7] |
| Label Retention | High | Potential for loss through exchange | Deuterium atoms, particularly those attached to heteroatoms, can be susceptible to exchange with protons in aqueous environments, leading to label loss. |
| Cost | Generally higher | Can be lower, depending on the synthesis | The cost of isotopically labeled compounds can vary, but fully ¹³C-labeled molecules are often more expensive to synthesize. |
| Analytical Technique | This compound | Deuterated Sorbitol |
| Mass Spectrometry (MS) | Clear mass shift of +6 Da from the unlabeled molecule, facilitating unambiguous identification and quantification.[1] | Mass shift depends on the number of deuterium atoms. Lower mass shifts per label compared to ¹³C. |
| Nuclear Magnetic Resonance (NMR) | Allows for detailed analysis of ¹³C-¹³C and ¹³C-¹H couplings to elucidate metabolic pathways.[1] | Perdeuteration can eliminate proton signals, simplifying spectra and enabling the study of biomacromolecules without interference from the solvent or stabilizing agents.[7] |
Experimental Protocols
Metabolic Flux Analysis using this compound
This protocol provides a general workflow for tracing the metabolism of this compound in a cell culture system using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration will depend on the cell type and experimental goals.
-
Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled sorbitol.
2. Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled sorbitol.
-
Quench metabolism by adding a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS Analysis:
-
Analyze the metabolite extract using an LC-MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., HILIC for polar metabolites).
-
Detect the labeled metabolites using a mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
Identify and quantify the ¹³C-labeled metabolites based on their mass-to-charge ratio (m/z) and retention time.
NMR Analysis of Protein Stability using Perdeuterated Sorbitol
This protocol outlines the use of perdeuterated sorbitol as a stabilizing agent for NMR studies of proteins.
1. Sample Preparation:
-
Prepare a solution of the protein of interest in a suitable buffer.
-
Add perdeuterated sorbitol to the protein solution to the desired final concentration. Perdeuterated sorbitol is used to prevent strong ¹H signals from the stabilizing agent from obscuring the protein signals in the NMR spectrum.[7]
-
Transfer the sample to an NMR tube.
2. NMR Data Acquisition:
-
Acquire NMR spectra (e.g., ¹H, ¹⁵N-HSQC) of the protein sample.
-
The absence of strong proton signals from sorbitol allows for clearer observation of the protein's NMR signals, facilitating structural and dynamic studies.[7]
Visualizing the Metabolic Landscape
The following diagrams illustrate the central metabolic pathway for sorbitol and a typical experimental workflow for a ¹³C-based metabolic flux analysis study.
Caption: The Polyol Pathway of Sorbitol Metabolism.
Caption: Experimental Workflow for ¹³C Metabolic Flux Analysis.
Concluding Remarks
The choice between this compound and deuterated sorbitol for metabolic studies is contingent upon the specific research objectives.
This compound is the superior choice for:
-
Quantitative metabolic flux analysis: Its minimal kinetic isotope effect ensures that the measured flux rates accurately reflect the in vivo metabolic state.[4]
-
Tracing the carbon backbone of sorbitol: It provides an unambiguous way to follow the carbon atoms as they are incorporated into downstream metabolites.[1]
Deuterated sorbitol is advantageous for:
-
Specific NMR applications: Perdeuteration can eliminate interfering proton signals, which is highly beneficial for structural biology studies of macromolecules in the presence of sorbitol as a stabilizer.[7]
-
Studies where the KIE is the subject of investigation: The significant KIE of deuterium can be exploited to probe enzyme mechanisms and transition states.
For most metabolic pathway and flux analysis studies, this compound is the recommended tracer due to its high fidelity in representing the natural metabolic flow. However, researchers should carefully consider the analytical techniques at their disposal and the specific biological questions they aim to answer before making a final decision. Future studies directly comparing the metabolic fate and analytical performance of this compound and deuterated sorbitol in the same experimental system would be invaluable for further refining these recommendations.
References
- 1. This compound | 121067-66-1 | Benchchem [benchchem.com]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hyperglycemia, polyol metabolism, and complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. A simple and inexpensive preparation of perdeuterated sorbitol for use as a biomacromolecule stabilization agent in NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Accuracy and Precision in 13C Metabolic Flux Analysis
An objective comparison of methodologies and tools to empower your metabolic research.
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1][2] Among the various MFA approaches, 13C-MFA has become the gold standard for accurately determining metabolic flux distributions in living cells.[3] This method involves introducing a 13C-labeled substrate into a biological system and then measuring the distribution of the 13C isotopes in downstream metabolites.[4][5] By analyzing these labeling patterns with sophisticated software, researchers can infer the metabolic fluxes.[1]
This guide provides a comprehensive comparison of the factors and methodologies that influence the accuracy and precision of 13C-MFA, supported by experimental insights and data.
Conceptualizing Accuracy and Precision in 13C-MFA
Understanding the distinction between accuracy and precision is fundamental to designing robust 13C-MFA experiments and correctly interpreting their results. An experiment can be precise without being accurate, or vice-versa. The ideal scenario, of course, is to achieve both.
Caption: Accuracy vs. Precision in 13C-MFA.
Key Factors Influencing Flux Accuracy and Precision
The overall quality of 13C-MFA results is not determined by a single factor but is rather the outcome of a well-designed and executed experimental and computational workflow. Several key elements contribute to the final accuracy and precision of the estimated metabolic fluxes.
Caption: Factors influencing accuracy and precision in 13C-MFA.
Comparison of Methodologies to Enhance Precision and Accuracy
Isotopic Tracer Selection: The Cornerstone of a Successful 13C-MFA Experiment
The choice of the 13C-labeled substrate, or "tracer," is of central importance as it dictates the precision with which fluxes can be estimated.[8] Different tracers provide varying degrees of information about different pathways. For instance, while uniformly labeled [U-13C]glucose is a common choice, more specific tracers or combinations of tracers can dramatically improve the resolution of certain fluxes.[9] Recent advances include the use of parallel labeling experiments, where cells are cultured with different tracers in parallel, to significantly boost flux precision and accuracy.[6]
| Tracer/Strategy | Pathway(s) with Highest Precision | Key Advantages | Disadvantages |
| [1-13C]glucose | Pentose Phosphate Pathway (oxidative) | Relatively inexpensive, good for PPP estimation. | Less informative for glycolysis and TCA cycle. |
| [U-13C]glucose | General carbon mapping | Provides labeling in many downstream metabolites. | Can lead to fully labeled metabolites, making it difficult to resolve converging fluxes.[1] |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway, overall network | Provides high precision for multiple central pathways.[10] Outperforms commonly used tracers like [1-13C]glucose.[10] | More expensive than single-labeled tracers. |
| [1,6-13C]glucose | TCA Cycle | High flux precision for the TCA cycle. | |
| [U-13C5]glutamine | TCA Cycle | Preferred tracer for analyzing the TCA cycle.[10] | Limited information on glycolytic pathways. |
| Parallel Labeling ([1,2-13C]glucose + [1,6-13C]glucose) | Overall Central Carbon Metabolism | Significantly improves flux precision across the entire network.[6] A combination of these two tracers improved the flux precision score by nearly 20-fold compared to a widely used tracer mixture.[6] | Requires more experimental work and material. |
| Parallel Labeling (Multiple Tracers) | Overall Central Carbon Metabolism | Can significantly improve accuracy by providing complementary labeling information.[9] Combining data from 14 parallel experiments has been shown to be effective.[11] | Increased complexity in data analysis and experimental setup. |
Analytical Platforms for Isotope Analysis
The precision of the analytical measurements of mass isotopomer distributions (MIDs) directly impacts the precision of the calculated fluxes. Gas chromatography-mass spectrometry (GC-MS) is the most commonly used method, offering high precision and reliability.[11]
| Analytical Platform | Resolution | Throughput | Key Advantages | Disadvantages |
| GC-MS | High | High | High precision, reliable, and widely available.[11] | Requires derivatization of metabolites, which can introduce errors.[12] |
| LC-MS | High | High | Suitable for a wider range of metabolites, including those not amenable to GC-MS. | Can have matrix effects that affect quantification. |
| NMR | Lower | Lower | Provides positional information of isotopes within a molecule.[13] | Lower sensitivity and resolution compared to MS-based methods.[11] |
Software and Statistical Approaches for Flux Estimation
A variety of software packages are available for 13C-MFA, each with its own set of algorithms and statistical tools.[7] The choice of software and the statistical methods used to determine confidence intervals can significantly influence the reported flux precision.[14] For instance, non-linear methods for calculating confidence intervals are generally more accurate than linear approximations.[7]
| Software | Key Features | Statistical Analysis | Availability |
| 13CFLUX2 | High-performance simulator, supports Elementary Metabolite Unit (EMU) and Cumomer algorithms, uses FluxML language.[15][16][17] | Non-linear and linearized statistical quality analysis.[15] | Demo version and binaries available at --INVALID-LINK--]">www.13cflux.net.[17] |
| Metran | One of the earlier, well-established software packages. | ||
| OpenFlux | Open-source software for 13C-based metabolic flux analysis. | ||
| INCA | Isotopomer Network Compartmental Analysis; a widely used tool in the field. |
A Generalized High-Precision 13C-MFA Experimental Protocol
Achieving high-quality 13C-MFA results requires a meticulous experimental approach. The following protocol outlines the key steps for a high-precision 13C-MFA experiment, incorporating best practices such as parallel labeling.[18]
Experimental Workflow
Caption: Generalized workflow for a high-precision 13C-MFA experiment.
Detailed Methodologies
-
Experimental Design : This is a critical first step. The choice of isotopic tracer(s) has a significant impact on the precision of the estimated fluxes.[8] In silico experimental design tools can be used to select optimal tracers for the specific biological system and pathways of interest.[19] Parallel labeling experiments, for instance using [1,2-13C]glucose and [1,6-13C]glucose, are highly recommended for maximizing flux precision across the central carbon metabolism.[6]
-
Tracer Experiment : Cells are cultured in a defined medium where the primary carbon source is replaced with the chosen 13C-labeled tracer(s). It is crucial to ensure that the cells reach both a metabolic and isotopic steady state, which means that the metabolic fluxes and the labeling patterns of intracellular metabolites are constant over time.
-
Isotopic Labeling Measurement : After harvesting the cells, the isotopic labeling of key metabolites is measured. A common and robust method involves hydrolyzing cell protein to release amino acids.[20] The labeling patterns of these amino acids, which are biosynthetically derived from central metabolic intermediates, provide a wealth of information about the fluxes. GC-MS is a widely used and precise technique for this analysis.[11][18]
-
Flux Estimation : The measured MIDs, along with other experimental data like substrate uptake and product secretion rates, are used to estimate the intracellular fluxes. This is achieved by using specialized software to find the set of fluxes that best fits the experimental data.
-
Statistical Analysis : A thorough statistical analysis is essential to validate the results. This includes a goodness-of-fit test to ensure that the model accurately describes the data.[7] Furthermore, calculating confidence intervals for each flux is crucial for understanding the precision of the estimates.[7]
Conclusion: Best Practices for Robust 13C-MFA
The accuracy and precision of 13C metabolic flux analysis are not guaranteed but are the result of careful planning and execution. To ensure the highest quality data, researchers should:
-
Prioritize Experimental Design: Use in silico tools to select the optimal isotopic tracers for the specific research question. Employing parallel labeling experiments is a powerful strategy to significantly enhance flux precision.
-
Utilize High-Precision Analytics: Employ robust and high-resolution analytical techniques like GC-MS for measuring isotopic labeling patterns.
-
Apply Rigorous Statistical Methods: Use appropriate software and statistical tests to accurately estimate fluxes and their confidence intervals. Bayesian statistical methods are emerging as a more reliable way to quantify flux uncertainty.[14]
-
Ensure Model Validity: The underlying metabolic network model must be a true representation of the organism's metabolism. Model selection and validation are critical steps that should not be overlooked.[4][21]
By adhering to these principles, researchers can leverage the full power of 13C-MFA to gain deep and reliable insights into cellular metabolism, advancing fields from biotechnology to human health.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 6. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Comprehensive assessment of measurement uncertainty in 13C-based metabolic flux experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for metabolic flux analysis in plants using isotope labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. To be certain about the uncertainty: Bayesian statistics for 13 C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 16. researchgate.net [researchgate.net]
- 17. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Polyol Pathway Activity: A Guide to Using Labeled Sorbitol and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the activity of the polyol pathway, a critical metabolic route implicated in diabetic complications. The primary focus is on the use of labeled sorbitol for metabolic flux analysis, with a comparative evaluation of alternative enzymatic and cofactor-based assays. Experimental data is presented to support the comparison, and detailed protocols are provided for key techniques.
Data Presentation: Quantitative Comparison of Polyol Pathway Activity
The following tables summarize quantitative data on polyol pathway intermediates and enzyme activities under various conditions, comparing the use of labeled substrates with other methods.
Table 1: Comparison of Sorbitol and Fructose Levels in Diabetic vs. Non-Diabetic Models
| Model System | Condition | Sorbitol Concentration (nmol/mg protein) | Fructose Concentration (nmol/mg protein) | Data Source |
| Rat Lens | Normal (5.5 mM Glucose) | ~0.5 | ~0.2 | [1] |
| Rat Lens | Diabetic (High Glucose) | 10-100 times higher than normal | Elevated | [1] |
| Mouse Lens | Diabetic (High Glucose) | Significantly lower than rat lens | Similar to rat liver | [1] |
| Human Erythrocytes | Normal (5 mM Glucose) | Baseline | Not reported | [2] |
| Human Erythrocytes | High Glucose (55 mM) | 34.8% increase from baseline | Not reported | [2] |
| Rat Sciatic Nerve | Diabetic | Significantly increased | Significantly increased | [3] |
| Rat Retina | Diabetic | Significantly increased | Significantly increased | [3] |
Table 2: Efficacy of Aldose Reductase Inhibitors on Sorbitol Accumulation
| Inhibitor | Model System | Glucose Condition | % Inhibition of Sorbitol Accumulation | Data Source |
| Fidarestat | Diabetic Rat Sciatic Nerve | High Glucose | Normalized sorbitol levels | [3] |
| Fidarestat | Diabetic Rat Retina | High Glucose | Normalized sorbitol levels | [3] |
| Rutin | Human Erythrocytes | High Glucose | Significant suppression | [4] |
| Capparis spinosa Extract | Bovine Lens | High Glucose | IC50 of 0.54 mg/mL for ALR2 | [2] |
| Tetramethylene Glutaric acid (TMG) | Lens | Not specified | 68% | [5] |
Table 3: Comparison of Methods for Assessing Polyol Pathway Activity
| Method | Principle | Advantages | Disadvantages |
| Labeled [13C]-Sorbitol Flux Analysis | Tracing the conversion of labeled sorbitol to labeled fructose and other downstream metabolites using mass spectrometry or NMR. | Directly measures pathway flux, highly specific and quantitative. | Requires specialized equipment (MS or NMR), can be complex to set up and analyze. |
| Aldose Reductase (AR) Activity Assay | Spectrophotometric measurement of NADPH oxidation in the presence of a substrate. | Relatively simple, high-throughput, commercially available kits. | Measures enzyme capacity, not necessarily in vivo flux; can be affected by substrate availability. |
| Sorbitol Dehydrogenase (SDH) Activity Assay | Spectrophotometric measurement of NADH production or consumption. | Commercially available kits, can be automated. | Measures enzyme capacity, not in vivo flux; less commonly used as a primary indicator of pathway activation. |
| Measurement of NADPH/NADP+ and NADH/NAD+ Ratios | Enzymatic cycling or LC-MS based quantification of cofactor levels. | Provides insight into the redox state of the cell, which is affected by polyol pathway activity. | Indirect measure of pathway flux, ratios can be influenced by other metabolic pathways. |
Experimental Protocols
Protocol 1: Metabolic Flux Analysis using [U-13C]-Sorbitol
This protocol outlines a general workflow for tracing the metabolism of labeled sorbitol through the polyol pathway.
1. Cell Culture and Treatment: a. Culture cells of interest (e.g., retinal pericytes, lens epithelial cells) to ~80% confluency. b. For diabetic models, pre-incubate cells in high glucose media (e.g., 30 mM glucose) for 24-48 hours. Control cells should be maintained in normal glucose media (e.g., 5.5 mM glucose).
2. Isotope Labeling: a. Replace the culture medium with fresh medium containing [U-13C]-sorbitol (final concentration typically in the µM to mM range, depending on the cell type and experimental goals). b. Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled sorbitol.
3. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold 80% methanol to the cells and scrape them from the culture dish. c. Transfer the cell suspension to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant containing the polar metabolites.
4. Sample Analysis by Mass Spectrometry (MS): a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS analysis. c. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the 13C-labeled fructose and other downstream metabolites. d. Quantify the abundance of the labeled and unlabeled metabolites.
5. Data Analysis: a. Calculate the fractional labeling of fructose and other relevant metabolites. b. Use metabolic flux analysis software to model the flux through the polyol pathway based on the isotopic labeling patterns.
Protocol 2: Aldose Reductase (AR) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures the decrease in absorbance at 340 nm due to NADPH oxidation.[6]
1. Sample Preparation: a. Homogenize tissue or cell pellets in ice-cold AR Assay Buffer. b. Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. c. Collect the supernatant (cell lysate) for the assay.
2. Assay Procedure: a. Prepare a standard curve using known concentrations of NADPH. b. In a 96-well UV-transparent plate, add the following to appropriate wells:
- Sample wells: Cell lysate.
- Positive Control wells: Aldose Reductase enzyme.
- Background Control wells: Assay buffer. c. Add NADPH to all wells except the blank. d. Prepare a Reaction Mix containing AR Assay Buffer and AR Substrate. e. Add the Reaction Mix to the sample and positive control wells. f. Immediately measure the absorbance at 340 nm in kinetic mode for 40-60 minutes at 37°C.
3. Calculation: a. Determine the rate of NADPH oxidation (change in absorbance per minute). b. Use the NADPH standard curve to convert the absorbance change to the amount of NADPH consumed. c. Express the AR activity as mU/mg of protein (where 1 mU is the amount of enzyme that oxidizes 1 nmol of NADPH per minute).
Protocol 3: Sorbitol Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol is based on the reduction of a tetrazolium salt (MTT) in an NADH-coupled enzymatic reaction.[7][8]
1. Sample Preparation: a. Prepare tissue or cell lysates as described for the AR activity assay. Serum or plasma can often be used directly.[7]
2. Assay Procedure: a. In a 96-well plate, add the following to appropriate wells:
- Sample wells: Sample (lysate, serum, etc.).
- Blank well: Deionized water. b. Prepare a Working Reagent containing Assay Buffer, Substrate (fructose), NAD/MTT Solution, and Diaphorase. c. Add the Working Reagent to all wells. d. Incubate the plate at the desired temperature (e.g., 37°C). e. Read the absorbance at 565 nm at two time points (e.g., 3 and 15 minutes) to determine the rate of MTT reduction.
3. Calculation: a. Calculate the change in absorbance per minute for each sample. b. Use the molar extinction coefficient of reduced MTT to calculate the SDH activity in U/L.
Mandatory Visualization
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: Experimental Workflow for Labeled Sorbitol Flux Analysis.
Caption: Logical Relationships of Polyol Pathway Assessment Methods.
References
- 1. Comparison of glucose, sorbitol and fructose accumulation in lens and liver of diabetic and insulin-treated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Inhibition of aldose reductase and sorbitol accumulation by dietary rutin | Semantic Scholar [semanticscholar.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. abcam.cn [abcam.cn]
- 7. bioassaysys.com [bioassaysys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of D-Sorbitol-13C6: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of D-Sorbitol-13C6, this guide offers procedural steps for researchers, scientists, and drug development professionals.
The proper disposal of this compound, a stable isotope-labeled sugar alcohol, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures for its disposal, including immediate safety measures and operational plans.
Hazard Assessment and Safety Precautions
Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While some safety data sheets (SDS) for D-Sorbitol and its labeled forms indicate it is not a hazardous substance, at least one source classifies this compound with specific GHS hazard statements.[1][2][3] Therefore, it is recommended to handle it with care, adhering to the more stringent safety precautions.
Summary of Hazard Classifications:
| Hazard Classification | GHS Hazard Statement | Source |
| Acute toxicity, oral | Category 4, H302 (Harmful if swallowed) | [1] |
| Skin corrosion/irritation | Category 2, H315 (Causes skin irritation) | [1] |
| Serious eye damage/eye irritation | Category 2A, H319 (Causes serious eye irritation) | [1] |
| Not classified as hazardous | - | [2][3] |
Personal Protective Equipment (PPE):
To mitigate risks, the following personal protective equipment should be worn when handling this compound for disposal:
-
Protective gloves: Inspect gloves prior to use and use a proper glove removal technique.
-
Protective clothing: To prevent skin contact.
-
Eye protection: Safety glasses or goggles.
-
Face protection: As needed to prevent inhalation of dust.[1]
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all local, regional, and national hazardous waste regulations.[1][4]
Step-by-Step Disposal Guidance:
-
Consult Regulations: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.[4]
-
Professional Disposal Service: It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2]
-
Containerization: Keep the substance in its original container if possible. If not, use suitable, closed containers for disposal.[3][5] Do not mix with other waste.
-
Labeling: Ensure the waste container is clearly and accurately labeled with the contents.
-
Unused Product: Dispose of unused this compound as you would the original product.[2][5]
-
Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself.[5][6] Completely emptied packages can be recycled where facilities permit.[6][7]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Avoid Dust Formation: Take measures to prevent the generation of dust.[2][4][5]
-
Ventilation: Ensure adequate ventilation in the area of the spill.
-
Containment: Sweep or shovel the spilled material into a suitable container for disposal.[4][5]
-
Clean-up: Clean the affected area to remove any remaining residue.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
Environmental Considerations
Most sources indicate that no special environmental precautions are required for D-Sorbitol.[5] It is soluble in water and likely to be mobile in the environment.[4][8] However, it is crucial to prevent the substance from entering drains or surface water.[3][6][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling D-Sorbitol-13C6
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of D-Sorbitol-13C6, a stable isotope-labeled compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to ensure personal safety and prevent contamination. While some suppliers do not classify this compound as hazardous, others indicate that it can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1] Therefore, a cautious approach to handling is recommended. The following PPE should be utilized based on a thorough hazard assessment of the specific laboratory procedures being performed.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable minimum requirement for incidental contact.[2] For prolonged handling, consider thicker or double-gloved nitrile gloves. Always inspect gloves before use and remove them immediately if contaminated.[2][3] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing and skin from potential splashes or spills.[4][5] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Safety glasses meeting ANSI Z-87 standards are the minimum requirement.[5] If there is a splash hazard, safety goggles or a face shield worn over safety glasses are recommended.[2][6] |
| Foot Protection | Closed-toe shoes | To prevent injury from dropped items or spills, closed-toe shoes must be worn in the laboratory.[4][5] |
| Respiratory Protection | Not generally required | For handling small quantities of the solid material in a well-ventilated area, respiratory protection is typically not necessary. If significant dust is generated, consider handling it in a fume hood or using a dust mask. |
Operational Plan: Handling and Experimental Workflow
Proper handling procedures are essential to maintain the integrity of the experiment and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Keep the container tightly sealed when not in use.
Preparation and Use:
-
Area Preparation: Ensure the work area (e.g., laboratory bench, fume hood) is clean and free of clutter.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting:
-
If possible, handle the solid material in a fume hood or on a dedicated bench space to minimize the potential for dust inhalation and contamination.
-
Use clean, dedicated spatulas and weigh boats.
-
Avoid creating dust. If dust is generated, do not breathe it in.[8]
-
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water.[1]
-
Clean all equipment and the work area to prevent cross-contamination.
-
Remove and dispose of gloves properly.
-
Below is a workflow diagram for the handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is necessary to comply with local, state, and federal regulations and to ensure environmental safety.
-
Unused Product: Unused this compound should be disposed of as chemical waste. It is recommended to contact a licensed professional waste disposal service.[8] Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, labeled waste container for chemical waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Consult with your institution's environmental health and safety office for specific guidance on container disposal.
Always adhere to your institution's specific waste disposal guidelines.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.1 [isotope.com]
- 8. isotope.com [isotope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
